7,22,25-Stigmastatrienol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBKGMKWXIXEQ-FXIAWGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415283 | |
| Record name | NSC114518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14485-48-4 | |
| Record name | NSC114518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC114518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7,22,25-Stigmastatrienol: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytosterol 7,22,25-stigmastatrienol, a molecule of growing interest in the scientific community. This document details its natural occurrences, quantitative distribution, and the experimental protocols for its study, designed to support research and development in related fields.
Natural Sources and Distribution
This compound, a member of the Δ7-sterol family, is found in a variety of plant species. Its distribution is not ubiquitous, with significant concentrations located in specific plant tissues and species. The primary documented sources include the seeds of various Cucurbita species (pumpkins) and the bulbs of Bolbostemma paniculatum.
Terrestrial Plants
The most well-documented and significant sources of this compound are the seeds of pumpkins belonging to the Cucurbita genus.[1] Quantitative analyses have revealed considerable variation in the concentration of this phytosterol among different cultivars, suggesting that genetic and environmental factors may influence its biosynthesis.[1] Another notable terrestrial source is the bulb of Bolbostemma paniculatum, a plant used in traditional Chinese medicine.[2][3][4]
Table 1: Quantitative Distribution of this compound in Terrestrial Plants
| Plant Species | Cultivar/Variety | Plant Part | Concentration (mg/kg of dry weight) | Reference |
| Cucurbita maxima | RVd'E | Seed | 41.50 ± 1.84 | [1] |
| Cucurbita maxima | SW | Seed | 72.84 ± 1.30 | [1] |
| Cucurbita pepo | Mo | Seed | 34.50 ± 1.68 | [1] |
| Cucurbita pepo | Mu | Seed | 68.40 ± 3.31 | [1] |
| Cucurbita pepo | JS | Seed | 71.70 ± 3.88 | [1] |
| Cucurbita pepo | Ob | Seed | 62.60 ± 0.52 | [1] |
| Bolbostemma paniculatum | - | Bulb | Data not available in cited literature | - |
Marine Organisms
While marine algae are a rich source of diverse phytosterols (B1254722), including fucosterol, cholesterol, and β-sitosterol, the presence of this compound in marine organisms has not been specifically documented in the reviewed literature.[5][6] Further research is required to investigate the distribution of this specific stigmastatrienol in the marine environment.
Biosynthesis of this compound
The biosynthesis of phytosterols in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase to form cycloartenol. Following the formation of the initial sterol backbone, a series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the vast diversity of phytosterols.
The specific biosynthetic pathway leading to this compound is not fully elucidated in the available literature. However, based on the general plant sterol biosynthesis pathway, a putative pathway can be proposed. This likely involves the conversion of cycloartenol through a series of intermediates to a Δ7-sterol precursor. Subsequent desaturation steps at the C-22 and C-25 positions of the side chain would then lead to the formation of this compound.
Experimental Protocols
The extraction, isolation, and quantification of this compound from natural sources typically involve a multi-step process. The following is a generalized protocol based on common methodologies for phytosterol analysis.
Extraction and Saponification
-
Sample Preparation : The plant material (e.g., seeds, bulbs) is dried and finely ground to increase the surface area for extraction.
-
Lipid Extraction : The ground material is subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like n-hexane or petroleum ether. This step extracts the total lipid fraction containing free phytosterols and their esters.
-
Saponification : The lipid extract is then saponified to hydrolyze sterol esters and release free sterols. This is typically achieved by refluxing the extract with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH).[1]
-
Extraction of Unsaponifiables : After saponification, the mixture is diluted with water, and the unsaponifiable fraction, which contains the phytosterols, is extracted with an organic solvent like diethyl ether or hexane. This step is repeated multiple times to ensure complete extraction.
-
Washing and Drying : The combined organic extracts are washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate.
-
Solvent Evaporation : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable matter containing the phytosterol fraction.
Purification and Derivatization
-
Purification (Optional) : The crude phytosterol fraction can be further purified using techniques like column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC).
-
Derivatization : For gas chromatography (GC) analysis, the hydroxyl group of the phytosterols is typically derivatized to increase their volatility and thermal stability. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is usually carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the derivatized phytosterols.
-
Column : A capillary column suitable for sterol analysis, such as a 5% phenyl-methylpolysiloxane column, is typically employed.
-
Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.
-
Temperature Program : A temperature gradient is programmed for the GC oven to ensure optimal separation of the different phytosterols. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Injection : A small volume of the derivatized sample is injected into the GC in splitless mode.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification : Quantification is typically performed using an internal standard method. A known amount of an internal standard (e.g., 5α-cholestane) is added to the sample before extraction.[1] The concentration of this compound is then calculated by comparing its peak area to that of the internal standard. A calibration curve prepared with a pure standard of this compound is used to determine the response factor.
Potential Signaling Pathways and Biological Activity
This compound, as a Δ7-sterol, has been implicated in various biological activities, with a notable focus on its potential role in prostate health.[1] The proposed mechanism of action involves its interaction with the androgen receptor (AR) signaling pathway.
Interaction with the Androgen Receptor
Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and progression of certain prostate conditions. These hormones exert their effects by binding to and activating the androgen receptor, a nuclear transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes involved in cell growth and proliferation.
Studies have suggested that Δ7-sterols, including this compound, can act as competitive inhibitors of the androgen receptor. Due to their structural similarity to androgens, they can bind to the ligand-binding domain of the AR, thereby preventing the binding of androgens like DHT. This competitive inhibition can lead to a downstream reduction in the transcription of androgen-dependent genes.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biosynthetic pathway, broader natural distribution, and detailed molecular mechanisms of action will be crucial for unlocking its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. marineagronomy.org [marineagronomy.org]
- 4. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosterols of marine algae: Insights into the potential health benefits and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,22,25-Stigmastatrienol: Chemical Structure and Stereochemistry
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and current scientific understanding of 7,22,25-stigmastatrienol, a phytosterol found in select plant species. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a plant-derived sterol belonging to the stigmastane (B1239390) class. Phytosterols (B1254722) are structural components of plant cell membranes, analogous to cholesterol in animal cells. There is growing interest in the potential health benefits of individual phytosterols, necessitating a detailed understanding of their chemical properties. This compound is notably present in the seeds of certain members of the Cucurbitaceae family, particularly Cucurbita maxima (pumpkin).
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C29H46O |
| Molecular Weight | 410.69 g/mol |
| CAS Number | 14485-48-4 |
| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1] |
| Synonyms | Stigmasta-7,22E,25-trien-3beta-ol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] |
The structure of this compound is characterized by a tetracyclic steroid nucleus (cyclopenta[a]phenanthrene) and a C10 side chain. The defining features are the three double bonds located at positions 7, 22, and 25 of the stigmastane skeleton.
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers. The precise spatial arrangement of substituents is critical for its biological activity. The IUPAC name, (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, fully defines the absolute configuration at each stereocenter. The "E" designation for the double bond at position 22 indicates a trans configuration.
Natural Occurrence
This compound is a naturally occurring phytosterol found in the seeds of Cucurbita maxima (pumpkin).[3][4] It is a significant component of the unsaponifiable fraction of pumpkin seed oil. The concentration of this sterol can vary depending on the pumpkin cultivar.
Experimental Protocols
General Isolation of Phytosterols from Cucurbita maxima Seeds
Step 1: Oil Extraction Pumpkin seeds are ground and subjected to solvent extraction (e.g., using n-hexane or a chloroform/methanol mixture) or cold pressing to obtain the crude oil.[5]
Step 2: Saponification The extracted oil is saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes the triacylglycerols into glycerol (B35011) and fatty acid salts (soap), leaving the unsaponifiable matter, which includes sterols, tocopherols, and other minor components.
Step 3: Extraction of Unsaponifiable Matter The saponified mixture is diluted with water and extracted with an organic solvent like diethyl ether or petroleum ether. The aqueous layer containing the soap is discarded, and the organic layer containing the unsaponifiable fraction is washed and dried.
Step 4: Chromatographic Separation The crude unsaponifiable extract is then subjected to chromatographic techniques to separate the individual sterols. This can be achieved through:
-
Thin-Layer Chromatography (TLC): Used for initial separation and identification of the sterol components.[6]
-
Column Chromatography: Employing silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to isolate fractions enriched in specific sterols.
-
High-Performance Liquid Chromatography (HPLC): For further purification and quantification of the isolated sterols.
Step 5: Characterization The purified this compound would then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, the broader context of phytosterols and extracts from Cucurbita maxima seeds provides some insights into its potential roles.
Cucurbita maxima seed extracts have been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3][7][8] These activities are attributed to the complex mixture of phytochemicals present in the seeds, including sterols, tocopherols, and phenolic compounds. Studies on other phytosterols, such as stigmasterol (B192456), have shown that they can exert their effects through various signaling pathways. For instance, stigmasterol has been found to have immunomodulatory effects by reducing the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[9]
Given that this compound is a significant component of the sterol fraction of Cucurbita maxima seeds, it is plausible that it contributes to the observed biological activities of the seed extracts. However, further research is required to elucidate the specific molecular targets and signaling pathways of this particular phytosterol.
Quantitative Data
Specific quantitative data for the physicochemical properties of pure this compound, such as melting point, boiling point, and spectroscopic data (NMR, IR, UV-Vis), are not well-documented in publicly available literature. The table below summarizes the available quantitative information regarding its content in Cucurbita maxima seeds.
| Plant Source (Cultivar) | Concentration (mg/100g of oil) | Reference |
| Cucurbita maxima (var. Berrettina) | Not specified as a percentage of total sterols, but a major component of the 279.3 mg/100g of Δ7-sterols. | [6] |
Conclusion and Future Directions
This compound is a structurally defined phytosterol with established natural occurrence in Cucurbita maxima seeds. While its chemical structure and stereochemistry are well-characterized, there is a significant gap in the scientific literature regarding its specific biological activities, molecular mechanisms, and detailed experimental protocols for its isolation. Future research should focus on:
-
Developing and publishing a standardized protocol for the isolation and purification of this compound.
-
Conducting comprehensive spectroscopic analysis (1H NMR, 13C NMR, 2D NMR, and mass spectrometry) to provide a complete set of reference data.
-
Investigating the biological activities of the pure compound in various in vitro and in vivo models to elucidate its pharmacological potential.
-
Identifying the specific signaling pathways and molecular targets through which this compound exerts its effects.
A deeper understanding of this phytosterol will be crucial for harnessing its potential applications in the development of novel therapeutics and nutraceuticals.
References
- 1. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsm.com [ijpsm.com]
- 4. This compound (14485-48-4) for sale [vulcanchem.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. mdpi.com [mdpi.com]
- 7. Immunostimulant and Pharmacological Activities, of Cucurbita Maxima Seeds on Humoral and Cellular Immunity Cells and their Functions [openpublichealthjournal.com]
- 8. crisiddha.tn.nic.in [crisiddha.tn.nic.in]
- 9. mdpi.com [mdpi.com]
The Enigmatic Path to 7,22,25-Stigmastatrienol: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,22,25-Stigmastatrienol, a unique Δ7-phytosterol found in select plant families, notably the Cucurbitaceae, has garnered interest for its potential therapeutic properties. However, its complete biosynthetic pathway remains partially unelucidated, presenting a compelling challenge for biochemists and a potential opportunity for metabolic engineering. This technical guide provides a comprehensive overview of the known and hypothesized enzymatic steps involved in the biosynthesis of this compound in plants. It consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the proposed metabolic route and associated workflows. This document aims to serve as a foundational resource for researchers seeking to unravel the intricacies of this pathway for applications in drug discovery and development.
Introduction
Phytosterols (B1254722) are a diverse group of isoprenoid-derived lipids that are essential components of plant cell membranes, influencing their fluidity and permeability. Beyond their structural role, certain phytosterols exhibit significant biological activities with potential health benefits for humans. This compound is a C29 stigmastane-type sterol characterized by the presence of double bonds at positions C-7, C-22, and C-25. It is particularly abundant in the seeds of pumpkins and other gourds (members of the Cucurbita genus).[1][2] While the general framework of phytosterol biosynthesis is well-established, the specific enzymatic machinery responsible for the introduction of all three double bonds in this compound, especially the desaturation at C-25, is not fully characterized. This guide will synthesize the current understanding of this pathway, highlighting both established and putative steps.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general isoprenoid pathway, starting from acetyl-CoA and proceeding through the formation of the central precursor, cycloartenol (B190886). From cycloartenol, a series of desaturation, isomerization, and alkylation reactions lead to the final product.
From Acetyl-CoA to Cycloartenol: The General Phytosterol Pathway
The initial steps of phytosterol biosynthesis are conserved across higher plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis in plants.
Formation of the Δ7 and Δ22 Double Bonds
The introduction of the double bonds at the C-7 and C-22 positions is catalyzed by specific classes of enzymes:
-
Δ7-Sterol-C5-Desaturase: The formation of the Δ7 double bond is a key feature of many sterols found in Cucurbita species. This reaction is catalyzed by a Δ7-sterol-C5-desaturase, which introduces a double bond at the C-5 position of a Δ7-sterol, leading to a Δ5,7-sterol intermediate. This is subsequently reduced to a Δ5-sterol in many plant species. However, in Cucurbita, Δ7-sterols are major end products.
-
C-22 Sterol Desaturase (CYP710A): The introduction of the double bond at the C-22 position in the side chain is catalyzed by a cytochrome P450-dependent monooxygenase belonging to the CYP710A family. These enzymes are known to convert β-sitosterol to stigmasterol (B192456) by introducing a C-22 double bond. It is highly probable that an orthologous enzyme is responsible for the C-22 desaturation in the biosynthesis of this compound.
The Unresolved Step: Introduction of the C-25 Double Bond
The enzymatic step responsible for the introduction of the double bond at the C-25 position remains the most significant gap in our understanding of this compound biosynthesis. No specific "C-25 sterol desaturase" has been characterized in plants to date. However, the presence of related compounds such as Δ7,25-stigmastadienol in pumpkin seeds suggests a dedicated enzymatic process.[1]
Hypothetical Pathway for C-25 Desaturation:
Based on known biochemical reactions, a plausible hypothesis involves a two-step mechanism:
-
Hydroxylation at C-25: A cytochrome P450 monooxygenase or another hydroxylase could introduce a hydroxyl group at the C-25 position of a stigmastanol (B1215173) precursor.
-
Dehydration: A subsequent dehydration reaction, catalyzed by a dehydratase, would then remove the hydroxyl group and a neighboring hydrogen atom to form the C-25 double bond.
Further research, including functional characterization of candidate enzymes from Cucurbita species, is required to validate this hypothesis.
Proposed Biosynthetic Sequence
The precise order of the desaturation events is also not definitively established. It is plausible that the modifications to the sterol nucleus (Δ7 formation) occur before the side-chain desaturations (Δ22 and Δ25). A proposed, though not yet proven, sequence is outlined in the pathway diagram below.
Quantitative Data
The concentration of this compound can vary significantly among different cultivars of Cucurbita. The following table summarizes reported quantitative data from various studies.
| Cucurbita Species | Cultivar | This compound Content (mg/kg of seed oil) | Reference |
| C. maxima | Berrettina | Predominant Δ7-sterol | [1] |
| C. pepo | - | Identified as a component | [2] |
| C. maxima & C. pepo | Various | 34.10 - 72.84 | Vulcanchem |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, identification, and quantification of this compound and its precursors from plant tissues, primarily seeds.
Extraction and Saponification of Phytosterols
This protocol describes a standard method for extracting and hydrolyzing sterol esters to yield free sterols.
Materials:
-
Ground plant seed material
-
n-Hexane or petroleum ether
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Diethyl ether
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Lipid Extraction: Extract the total lipids from the ground seed material using a Soxhlet extractor with n-hexane or petroleum ether for 6-8 hours.
-
Solvent Evaporation: Remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at 40-50°C.
-
Saponification: Dissolve the lipid extract in a minimal amount of diethyl ether and add an excess of 2 M ethanolic KOH. Reflux the mixture for 1-2 hours to saponify the sterol esters.
-
Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add an equal volume of distilled water and extract the unsaponifiable fraction (containing free sterols) three times with diethyl ether.
-
Washing and Drying: Wash the combined ether extracts with saturated NaCl solution until the washings are neutral. Dry the ether phase over anhydrous Na2SO4.
-
Final Evaporation: Evaporate the diethyl ether to dryness under a stream of nitrogen to obtain the crude phytosterol fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common and powerful technique for the separation, identification, and quantification of phytosterols.
Materials:
-
Crude phytosterol extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Internal standard (e.g., 5α-cholestane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)
Procedure:
-
Derivatization: Dissolve a known amount of the crude phytosterol extract and the internal standard in anhydrous pyridine. Add the derivatization reagent (BSTFA + 1% TMCS) and heat at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Injector Temperature: 280-300°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C) at a rate of 2-5°C/min. Hold at the final temperature for a sufficient time to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 50-600.
-
-
Identification and Quantification: Identify the TMS-derivatized sterols by comparing their retention times and mass spectra with those of authentic standards or with published data from spectral libraries (e.g., NIST). Quantify the individual sterols by comparing their peak areas to that of the internal standard.
In Vitro Enzyme Assays for Desaturase Activity
To identify and characterize the enzymes involved in the biosynthesis, in vitro assays using microsomal fractions or heterologously expressed enzymes are essential.
Materials:
-
Plant tissue (e.g., developing seeds of Cucurbita)
-
Extraction buffer (e.g., phosphate buffer with sucrose, DTT, and protease inhibitors)
-
Substrate (e.g., a potential precursor sterol)
-
Cofactors (e.g., NADPH or NADH)
-
Microsomal fraction or purified enzyme
-
Quenching solvent (e.g., methanol/chloroform)
-
HPLC or GC-MS for product analysis
Procedure:
-
Enzyme Preparation: Isolate microsomal fractions from the plant tissue or express the candidate enzyme in a heterologous system (e.g., yeast) and purify it.
-
Assay Reaction: Set up the reaction mixture containing the enzyme preparation, the substrate (solubilized with a detergent like Triton X-100), and the necessary cofactors in a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent and extract the lipid-soluble products.
-
Product Analysis: Analyze the extracted products by HPLC or GC-MS to identify and quantify the formation of the desaturated sterol.
Visualizations
The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for phytosterol analysis.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in plants.
Experimental Workflow for Phytosterol Analysis
Caption: General experimental workflow for the analysis of phytosterols from plant material.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating area of plant specialized metabolism. While the general pathway leading to phytosterols is well-understood, the specific enzymatic steps for the formation of this unique tri-unsaturated sterol, particularly the C-25 desaturation, require further investigation. The proposed hypothetical mechanism involving a hydroxylase and a dehydratase provides a testable model for future research. Elucidating the complete pathway will not only advance our fundamental knowledge of plant biochemistry but could also open avenues for the biotechnological production of this and other valuable phytosterols for pharmaceutical applications. Future research should focus on the identification and functional characterization of candidate genes from Cucurbita species, employing techniques such as transcriptomics, proteomics, and heterologous expression systems.
References
An In-Depth Technical Guide to 7,22,25-Stigmastatrienol: Properties, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,22,25-Stigmastatrienol is a phytosterol, a naturally occurring steroid alcohol found in plants. As a member of the Δ7-sterol class, it is particularly abundant in the seeds of certain species of the Cucurbita genus, such as pumpkin (Cucurbita pepo)[1]. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for analysis, and the known biological activities of this compound, with a focus on its potential applications in research and drug development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H46O | [1][3] |
| Molecular Weight | 410.7 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
| CAS Number | 14485-48-4 | [1][3] |
Experimental Protocols
The isolation, purification, and characterization of this compound from natural sources, primarily pumpkin seeds, involve a multi-step process. The following sections detail the methodologies for key experiments.
Extraction and Isolation of the Unsaponifiable Fraction
This protocol describes the initial extraction of lipids from pumpkin seeds and the subsequent isolation of the unsaponifiable matter, which contains the phytosterols (B1254722).
Methodology:
-
Sample Preparation: Pumpkin seeds are ground into a fine powder to increase the surface area for extraction.
-
Lipid Extraction: The powdered seeds are subjected to solvent extraction, commonly using n-hexane in a Soxhlet apparatus, to obtain the crude pumpkin seed oil[5]. Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance efficiency[6].
-
Saponification (Alkaline Hydrolysis): The extracted oil is saponified by refluxing with an ethanolic potassium hydroxide (B78521) (KOH) solution. This process converts the triglycerides into glycerol (B35011) and fatty acid salts (soap), leaving the unsaponifiable matter, including phytosterols, intact[6].
-
Extraction of Unsaponifiables: The saponified mixture is then diluted with water and extracted multiple times with a nonpolar solvent such as diethyl ether or n-hexane. The aqueous layer containing the soap is discarded, and the combined organic layers, containing the unsaponifiable fraction, are washed with water until neutral and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable fraction containing this compound and other phytosterols.
Caption: Workflow for the extraction and isolation of the unsaponifiable fraction from pumpkin seeds.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude unsaponifiable fraction is a complex mixture of sterols and other compounds. HPLC is a powerful technique for the purification of individual phytosterols like this compound.
Methodology:
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of phytosterols[7].
-
Mobile Phase: A common mobile phase for the separation of sterols is a mixture of methanol (B129727) and water, for instance, in a 95:5 (v/v) ratio, run in an isocratic mode[7]. The specific composition may need to be optimized for the best resolution of Δ7-sterols.
-
Flow Rate: A flow rate of approximately 1 mL/min is generally employed[7].
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector set at a low wavelength (around 205-210 nm) can be used for the detection of phytosterols, which lack strong chromophores[7].
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is then assessed by analytical HPLC.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of phytosterols.
Methodology:
-
Derivatization: Due to their low volatility, sterols are typically derivatized before GC analysis. This is commonly achieved by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8].
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the TMS-derivatized sterols[9].
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 180°C) and ramps up to a higher temperature (e.g., 280-300°C) to elute the sterols.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The identification of this compound is based on its retention time and the fragmentation pattern of its TMS derivative in the mass spectrum, which can be compared to library data or reference standards[9].
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the isolated compound.
Methodology:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl3).
-
1H NMR Spectroscopy: The 1H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. Key signals for sterols include those for the olefinic protons, the proton at C3 bearing the hydroxyl group, and the various methyl groups.
-
13C NMR Spectroscopy: The 13C NMR spectrum reveals the number of different carbon atoms in the molecule. Specific chemical shifts can be assigned to the carbons of the steroid nucleus and the side chain.
-
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule and assign all proton and carbon signals unequivocally.
While specific, detailed spectral data for this compound is not consistently reported across the literature, the use of these standard NMR techniques is fundamental for its structural verification[10][11].
Biological Activity and Signaling Pathways
Recent research has highlighted the potential health benefits of Δ7-sterols, including this compound, particularly in the context of prostate health. The primary mechanism of action appears to be related to the androgen signaling pathway.
Inhibition of 5α-Reductase and Androgen Receptor Binding
Dihydrotestosterone (DHT), a potent androgen, is implicated in the development of benign prostatic hyperplasia (BPH). DHT is synthesized from testosterone (B1683101) by the enzyme 5α-reductase. Δ7-sterols have been shown to inhibit the activity of 5α-reductase, thereby reducing the conversion of testosterone to DHT.
Furthermore, Δ7-sterols can act as competitive antagonists of the androgen receptor (AR). By binding to the AR, they prevent DHT from binding and activating the receptor. This dual mechanism of action—inhibiting DHT production and blocking its action at the receptor level—is believed to be the basis for the beneficial effects of pumpkin seed extracts, rich in Δ7-sterols, on prostate health.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of action of this compound in the androgen signaling pathway.
Conclusion
This compound is a bioactive phytosterol with significant potential for further research and development, particularly in the area of prostate health. This guide has summarized its key physical and chemical properties and provided a framework for its experimental analysis. The elucidation of its mechanism of action, involving the inhibition of 5α-reductase and antagonism of the androgen receptor, opens avenues for its investigation as a nutraceutical or therapeutic agent. Further studies are warranted to fully characterize its pharmacological profile and to establish its clinical efficacy.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. actascientific.com [actascientific.com]
- 6. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 7. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 7,22,25-Stigmastatrienol in Cucurbita Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,22,25-Stigmastatrienol, a prominent Δ7-phytosterol, is a characteristic component of the lipid profile of Cucurbita species, particularly abundant in their seeds. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in these plants. It delves into its structural significance in cellular membranes, its place within the broader phytosterol biosynthetic pathway, and its potential, though less understood, signaling functions. This document summarizes quantitative data on its occurrence, details the experimental protocols for its analysis, and provides visual representations of relevant biochemical pathways and experimental workflows to support further research and development.
Introduction: The Significance of Δ7-Sterols in Cucurbita
Phytosterols (B1254722) are a diverse group of isoprenoid lipids that are essential for the growth and development of plants. While most plants predominantly synthesize Δ5-sterols, such as β-sitosterol and stigmasterol, members of the Cucurbitaceae family, including Cucurbita species (pumpkins and squashes), are distinguished by their high accumulation of Δ7-sterols. Among these, this compound is a notable constituent.
In plants, sterols like this compound are fundamental to cell membrane structure and function.[1] The specific distribution and concentration of different sterol types are indicative of evolutionary and metabolic specializations within plant families.[1] While extensive research has been conducted on the health benefits of pumpkin seed oil, which is rich in Δ7-sterols, for human conditions like benign prostatic hyperplasia, the specific physiological roles of these compounds within the plants themselves are an area of ongoing investigation.[2][3] This guide aims to consolidate the existing knowledge on this compound in Cucurbita to facilitate further research into its biological functions and potential applications.
Quantitative Data Presentation
The concentration of this compound can vary significantly among different Cucurbita species and cultivars, likely due to genetic and environmental factors.[1] The following table summarizes the quantitative data on the content of this phytosterol in the seeds of various pumpkin varieties.
| Cucurbita Species | Cultivar/Variety | This compound Content (mg/kg of seed)[1] |
| Cucurbita maxima | AG | 40.63 ± 1.67 |
| Cucurbita maxima | DM | 34.10 ± 1.50 |
| Cucurbita maxima | GH | 36.70 ± 0.50 |
| Cucurbita maxima | PJB | 56.00 ± 2.45 |
| Cucurbita maxima | RVd'E | 41.50 ± 1.84 |
| Cucurbita maxima | SW | 72.84 ± 1.30 |
| Cucurbita pepo | Mo | 34.50 ± 1.68 |
| Cucurbita pepo | Mu | 68.40 ± 3.31 |
| Cucurbita pepo | JS | 71.70 ± 3.88 |
| Cucurbita pepo | Ob | 62.60 ± 0.52 |
Biological Roles and Mechanisms of Action
Structural Role in Cell Membranes
The primary and most well-established role of phytosterols, including this compound, is their function as integral components of plant cell membranes.[1][4] They interdigitate with phospholipids, regulating membrane fluidity and permeability. The specific structure of different sterols influences their packing with other lipids, which in turn affects the biophysical properties of the membrane. This modulation of membrane characteristics is crucial for the activity of membrane-bound proteins, such as enzymes and transporters, and for cellular processes like signal transduction and vesicular trafficking.[5][6]
Precursor to Bioactive Molecules
Phytosterols are precursors to a class of plant steroid hormones known as brassinosteroids, which regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[4][7] Although the direct conversion of this compound to brassinosteroids has not been explicitly detailed, the general phytosterol biosynthetic pathway provides the foundational molecules for brassinosteroid synthesis.
Potential Signaling Functions
While a direct signaling role for this compound in Cucurbita has not been elucidated, there is growing evidence that phytosterols can act as signaling molecules or modulate signaling pathways. They are known to be involved in the formation of membrane microdomains, or "lipid rafts," which are platforms for the assembly of signaling complexes.[2][8] By influencing the organization of these microdomains, phytosterols can impact signal transduction. Furthermore, some studies suggest that specific phytosterols may have roles in mediating brassinosteroid-independent signaling pathways.[8][9]
Biosynthesis of this compound
This compound is synthesized via the isoprenoid pathway, which is common to all eukaryotes. In plants, this pathway has unique features, starting with the cyclization of 2,3-oxidosqualene (B107256) by cycloartenol (B190886) synthase. A series of enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the diverse array of phytosterols. The formation of the Δ7 bond is a key characteristic of the sterol profile in Cucurbita.
Caption: Simplified biosynthesis of Δ7-sterols in plants.
Experimental Protocols
Extraction of Phytosterols from Cucurbita Seeds
A common method for extracting lipids, including phytosterols, from pumpkin seeds is Soxhlet extraction.[10]
Protocol: Soxhlet Extraction
-
Sample Preparation: Grind dried Cucurbita seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered seeds (e.g., 20 g) into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as n-hexane or petroleum ether.
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble, extracting the lipids.
-
Continue the extraction for 6-8 hours.
-
-
Solvent Evaporation: After extraction, evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude seed oil.
-
Saponification:
-
To the crude oil, add a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) (e.g., 2 M).
-
Reflux the mixture for 1-2 hours to hydrolyze the steryl esters into free sterols.
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add water and extract the unsaponifiable fraction (containing free sterols) multiple times with a nonpolar solvent like diethyl ether or n-hexane.
-
Combine the organic layers and wash with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the unsaponifiable matter containing the phytosterols.
-
Caption: General workflow for phytosterol extraction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of phytosterols.[11][12]
Protocol: GC-MS Analysis
-
Derivatization: Phytosterols are not sufficiently volatile for direct GC analysis and must be derivatized.
-
Dissolve a known amount of the unsaponifiable matter in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols into trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Conditions (Example):
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 min.
-
-
Mass Spectrometer: Agilent 5975C MS or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Identification and Quantification:
-
Identify this compound-TMS ether by comparing its mass spectrum and retention time with that of an authentic standard or with library data (e.g., NIST).
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with a standard. An internal standard (e.g., 5α-cholestane) should be used for accurate quantification.
-
Caption: Workflow for GC-MS analysis of phytosterols.
Signaling Pathways
While a specific signaling cascade initiated by this compound has not been identified, its role as a precursor to brassinosteroids and its influence on membrane-associated signaling are significant. The following diagram illustrates the general involvement of phytosterols in plant signaling.
Caption: Phytosterols influence signaling via membrane properties and as hormone precursors.
Conclusion and Future Directions
This compound is a significant phytosterol in Cucurbita species, playing a crucial role in membrane structure and serving as a precursor in the complex network of sterol biosynthesis. While its direct signaling functions are yet to be fully understood, its prevalence in this plant family suggests important, specialized roles. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this compound.
Future research should focus on:
-
Elucidating the specific enzymatic steps in the biosynthesis of this compound in Cucurbita.
-
Investigating the precise effects of varying concentrations of this sterol on membrane properties and the activity of membrane-associated proteins.
-
Exploring potential brassinosteroid-independent signaling roles of this compound and other Δ7-sterols in plant development and stress responses.
A deeper understanding of the biological role of this compound in Cucurbita will not only advance our knowledge of plant biochemistry but may also open new avenues for the development of novel therapeutic agents and the improvement of crop resilience.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. Uromedic® Pumpkin Seed Derived Δ7-Sterols, Extract and Oil Inhibit 5α-Reductases and Bind to Androgen Receptor in Vitro [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant Sterols: Diversity, Biosynthesis, and Physiological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis Mutants Reveal Multiple Roles for Sterols in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of sterols in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterols Regulate Development and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7,22,25-Stigmastatrienol and its Relation to Δ7-Sterols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7,22,25-stigmastatrienol, a specific Δ7-phytosterol with emerging biological significance. The document details its chemical properties, natural occurrence, and its biosynthetic relationship to the broader class of Δ7-sterols. A key focus is placed on its potential role in prostate health through the modulation of the androgen receptor and 5α-reductase. This guide furnishes detailed experimental protocols for the extraction, identification, and quantification of this compound, alongside methodologies for assessing its biological activity. Quantitative data are presented in tabular format for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Δ7-Sterols
This compound is a phytosterol, a class of steroid-like molecules synthesized by plants.[1] Its chemical structure is characterized by a C29 stigmastane (B1239390) skeleton with three double bonds located at the 7th, 22nd, and 25th carbon positions.[2] The presence of the double bond between carbons 7 and 8 (Δ7) classifies it as a Δ7-sterol.[3] Δ7-sterols are a significant subgroup of phytosterols (B1254722) found in various plant species, with notable concentrations of this compound reported in pumpkin seeds (Cucurbita species).[3]
In plants, sterols like this compound are integral components of cell membranes, where they regulate fluidity and permeability.[4] Beyond their structural role in plants, phytosterols, including Δ7-sterols, have garnered considerable attention for their potential health benefits in humans.[5] Research suggests that Δ7-sterols may play a role in supporting prostate health by influencing androgen signaling pathways.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H46O | [2] |
| Molecular Weight | 410.69 g/mol | [2] |
| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |
| CAS Number | 14485-48-4 | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the broader phytosterol synthesis pathway. In higher plants, this pathway commences with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol.[7] A series of subsequent enzymatic modifications, including demethylations, isomerizations, and desaturations, lead to the diverse array of plant sterols.
The formation of the characteristic Δ7 double bond is a key step in the synthesis of all Δ7-sterols. The final steps in the biosynthesis of this compound involve the introduction of double bonds at the C-22 and C-25 positions of the stigmastane side chain. The C-22 desaturation is catalyzed by a cytochrome P450 enzyme, CYP710A.[8] The precise enzymatic mechanism for the introduction of the C-25 double bond is less well-characterized but is a critical step in the formation of this specific stigmastatrienol.
References
- 1. researchgate.net [researchgate.net]
- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Phytosterol Esters: Identification of a Sterol O-Acyltransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol and phytosterols differentially regulate the expression of caveolin 1 and a downstream prostate cell growth-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cytochrome P450 CYP710A Encodes the Sterol C-22 Desaturase in Arabidopsis and Tomato[W][OA] | Semantic Scholar [semanticscholar.org]
- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 8. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
Unveiling the Potential of 7,22,25-Stigmastatrienol: A Technical Guide on its Preliminary Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,22,25-Stigmastatrienol is a phytosterol belonging to the Δ7-sterol class, predominantly found in the seeds of Cucurbita species, such as pumpkin.[1][2][3] While research on this specific compound is in its nascent stages, its structural similarity to other well-studied phytosterols (B1254722) suggests a potential for significant biological activity. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological activities, drawing parallels with related phytosterols to infer potential mechanisms and guide future research. The document outlines potential anti-proliferative effects, particularly in the context of prostate health, and explores possible mechanisms of action, including the inhibition of 5-alpha-reductase. Detailed experimental protocols for assays commonly used to evaluate the bioactivity of phytosterols are provided to serve as a methodological foundation for future investigations into this compound.
Introduction
Phytosterols, plant-derived sterols structurally similar to cholesterol, have garnered considerable attention for their potential health benefits. This compound is a less-studied member of this family, distinguished by the presence of a double bond at the C-7 position, a characteristic of Δ7-sterols.[1] This structural feature may confer unique biological properties. The primary natural source of this compound is pumpkin seed oil, where it co-occurs with other phytosterols.[1][3]
The most frequently suggested biological activity of Δ7-sterols, and by extension this compound, is the support of prostate health, potentially through the inhibition of excessive cell proliferation.[1] However, a significant gap exists in the scientific literature regarding direct experimental evidence and quantitative data for the specific biological effects of this compound. This guide aims to bridge this gap by summarizing the existing indirect evidence and providing a framework for future research.
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activity of this compound is currently unavailable. However, based on the activities of structurally related and co-occurring phytosterols, such as β-sitosterol and stigmasterol, several potential biological activities can be hypothesized.
Anti-proliferative Activity in Prostate Cells
Studies on phytosterol mixtures and isolated compounds like β-sitosterol have demonstrated anti-proliferative effects on prostate cancer cell lines. It is plausible that this compound may exert similar effects. The proposed mechanisms for the anti-proliferative action of phytosterols in prostate cells are multifaceted and may involve the modulation of key signaling pathways.
-
Potential Signaling Pathway Modulation: Based on studies of other phytosterols, this compound could potentially influence signaling pathways involved in cell cycle progression and apoptosis.
Caption: Hypothesized mechanism of anti-proliferative activity.
Inhibition of 5-alpha-reductase
5-alpha-reductase is an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathogenesis of benign prostatic hyperplasia (BPH) and androgen-dependent prostate cancer. Several phytosterols have been shown to inhibit 5-alpha-reductase. Given its structural similarity, this compound may also act as a 5-alpha-reductase inhibitor.
Caption: Potential inhibition of 5-alpha-reductase.
Quantitative Data on Related Phytosterols
The following tables summarize quantitative data on the biological activities of β-sitosterol and stigmasterol, which are often found alongside this compound. This data provides a benchmark for the potential efficacy of this compound.
Table 1: 5-alpha-reductase Inhibitory Activity of Related Phytosterols
| Compound | Enzyme Source | IC50 (µM) | Reference |
| β-Sitosterol | Human Prostate Homogenate | 3.24 ± 0.32 | [4] |
| Stigmasterol | Human Prostate Homogenate | 31.89 ± 4.26 | [4] |
| Dutasteride (Positive Control) | Human Prostate Homogenate | 0.00488 ± 0.00033 | [4] |
Table 2: Cytotoxic Activity of Stigmasterol Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Stigmasterol | KB/C152 (Oral Epithelial Cancer) | 81.18 | [5] |
| Stigmasterol | Jurkat/E6-1 (T-Lymphocytic Leukemia) | 103.03 | [5] |
Experimental Protocols
Detailed experimental protocols for key assays are provided below. These can be adapted for the investigation of this compound.
5-alpha-reductase Inhibition Assay (In Vitro)
This protocol is based on the methodology used for testing phytosterols on human prostate tissue.
Caption: Workflow for 5-alpha-reductase inhibition assay.
Materials:
-
Human prostate tissue
-
Homogenization buffer (e.g., Tris-HCl with sucrose (B13894) and protease inhibitors)
-
Testosterone
-
NADPH
-
This compound (or other test compounds)
-
LC-MS/MS system
Procedure:
-
Preparation of Microsomal Fraction: Homogenize fresh human prostate tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.
-
Enzymatic Reaction: In a reaction tube, combine the microsomal fraction, NADPH, and varying concentrations of this compound. Initiate the reaction by adding testosterone. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Extraction and Analysis: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in a mobile phase compatible with LC-MS/MS. Analyze the levels of the product, dihydrotestosterone (DHT), using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of 5-alpha-reductase activity for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion and Future Directions
This compound represents a promising but understudied phytosterol with potential applications in promoting prostate health. The current body of scientific literature lacks direct evidence of its biological activities. However, based on the well-documented effects of related phytosterols such as β-sitosterol and stigmasterol, it is reasonable to hypothesize that this compound may possess anti-proliferative and 5-alpha-reductase inhibitory properties.
Future research should focus on isolating or synthesizing pure this compound to enable rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. Elucidating the specific biological activities and mechanisms of action of this compound will be crucial in determining its potential as a nutraceutical or therapeutic agent for conditions such as benign prostatic hyperplasia and prostate cancer. Such studies will not only fill a critical knowledge gap but also could unlock the full therapeutic potential of this naturally occurring compound.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. In vitro and in vivo (SCID mice) effects of phytosterols on the growth and dissemination of human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 7,22,25-Stigmastatrienol: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the emerging therapeutic relevance of 7,22,25-Stigmastatrienol, a plant-derived Δ7-sterol, with a particular focus on its potential applications in prostate health. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific landscape, including quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
Introduction
This compound is a phytosterol found in various plant sources, with notable concentrations in pumpkin seeds (Cucurbita species).[1] As a member of the Δ7-sterol family, it has garnered scientific interest for its potential biological activities, particularly its anti-proliferative effects, which may have significant implications for prostate health.[1] This guide synthesizes the available preclinical data to provide a foundational understanding for future research and development.
Quantitative Data Summary
While specific cytotoxic or anti-proliferative IC50 values for purified this compound on prostate cancer cell lines are not yet available in the public domain, studies on a mixture of Δ7-sterols, which includes this compound, have provided valuable quantitative insights into their mechanisms of action.
| Target | Inhibitor | Assay Type | IC50 Value | Cell/System Used |
| 5α-reductase type 1 (5α-R1) | Δ7-Sterol Mixture | Enzyme Inhibition Assay | 0.3 mg/mL | Rat liver microsomes |
| 5α-reductase type 2 (5α-R2) | Δ7-Sterol Mixture | Enzyme Inhibition Assay | 1.0 mg/mL | Rat liver microsomes |
| Androgen Receptor (AR) | Δ7-Sterol Mixture | Competitive Binding Assay | 0.2 mg/mL | Rat prostate cytosol |
Core Mechanisms of Action
The therapeutic potential of this compound in the context of prostate health is believed to stem from its ability to interfere with androgen signaling pathways, which are critical for the growth and survival of prostate cells. The primary proposed mechanisms are the inhibition of 5α-reductase and the competitive binding to the androgen receptor.
Inhibition of 5α-Reductase
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are a key factor in the pathogenesis of benign prostatic hyperplasia (BPH) and the progression of prostate cancer. By inhibiting 5α-reductase, Δ7-sterols can effectively reduce the concentration of DHT in prostate tissue, thereby mitigating its proliferative effects.
Androgen Receptor Antagonism
The androgen receptor is a nuclear receptor that, upon binding to androgens like DHT, translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. Δ7-sterols have been shown to competitively bind to the androgen receptor, thereby preventing DHT from binding and activating it. This antagonistic action blocks the downstream signaling cascade that leads to prostate cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
5α-Reductase Inhibition Assay
-
Objective: To determine the inhibitory effect of a test compound on the activity of 5α-reductase isoforms.
-
Enzyme Source: Microsomes isolated from rat liver, which are a rich source of 5α-reductase.
-
Substrate: Radioactively labeled testosterone ([³H]-testosterone) is used as the substrate.
-
Incubation: The enzyme, substrate, and test compound (at various concentrations) are incubated in a suitable buffer. The pH of the buffer can be adjusted to selectively assay for different isoforms (e.g., pH 5.5 for 5α-R2 and pH 7.0 for 5α-R1).
-
Extraction: After incubation, the reaction is stopped, and the steroids (testosterone and its metabolite, DHT) are extracted using an organic solvent.
-
Quantification: The extracted steroids are separated using High-Performance Liquid Chromatography (HPLC), and the amount of radioactively labeled DHT produced is quantified using a radioactivity detector.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Androgen Receptor Competitive Binding Assay
-
Objective: To assess the ability of a test compound to compete with a known ligand for binding to the androgen receptor.
-
Receptor Source: Cytosol prepared from rat prostate tissue, which is rich in androgen receptors.
-
Radioligand: A radioactively labeled synthetic androgen, such as [³H]-R1881 (methyltrienolone), is used as the high-affinity ligand.
-
Incubation: The receptor preparation, radioligand, and test compound (at various concentrations) are incubated together to allow for competitive binding.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is often achieved by adsorption of the free ligand to charcoal-dextran followed by centrifugation.
-
Quantification: The amount of radioactivity in the supernatant (which contains the receptor-bound ligand) is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The percentage of inhibition of specific binding by the test compound is then determined, and the IC50 value is calculated.
Future Directions and Conclusion
The existing data strongly suggest that this compound and other Δ7-sterols hold significant promise as therapeutic agents for prostate-related conditions. Their dual mechanism of action, involving both the inhibition of a key enzyme in androgen synthesis and the direct antagonism of the androgen receptor, makes them compelling candidates for further investigation.
Key areas for future research include:
-
Determination of the specific IC50 values of purified this compound for cytotoxicity and anti-proliferative activity in various prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
-
Elucidation of the specific signaling pathways modulated by this compound downstream of androgen receptor inhibition. This could involve investigating its effects on key cell cycle regulators and apoptotic pathways.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of BPH and prostate cancer.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 7,22,25-Stigmastatrienol from Pumpkin Seeds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of 7,22,25-Stigmastatrienol, a bioactive phytosterol found in pumpkin seeds (Cucurbita pepo), intended for research, and drug development applications. The following sections outline various extraction techniques, present comparative data, and provide step-by-step experimental protocols.
Introduction
This compound is a specific Δ7-sterol present in pumpkin seeds, which, along with other phytosterols, contributes to the potential health benefits of pumpkin seed oil[1][2]. These benefits are reported to include cholesterol reduction, antioxidant effects, and cancer prevention[3]. The extraction of these compounds is a critical first step in their study and potential therapeutic application. This document details several methods for their extraction and subsequent analysis.
Comparative Extraction Data
The efficiency of phytosterol extraction from pumpkin seeds is highly dependent on the methodology employed. The following table summarizes quantitative data from comparative studies on different extraction techniques.
| Extraction Method | Oil Yield (%) | Total Phytosterol Content (mg/100mL of oil) | Reference |
| Solvent (Hexane) Extraction (SE) | 90.07 ± 0.17 | 1657.6 ± 82.9 | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 95.46 ± 0.06 | 2017.5 ± 100.1 | [3][4][5] |
| Enzyme (Alcalase)-Assisted Extraction (EAE) | 89.65 ± 0.11 | 1992.7 ± 99.5 | [3][4] |
| Enzyme-Ultrasound-Assisted Extraction (E_UAE) | 91.87 ± 0.03 | 2327.7 ± 110.4 | [3][4] |
| Supercritical CO2 Extraction | 36.17 | 294 mg/100g oil | [4] |
| Soxhlet Extraction (Hexane) | Lower than UAE | 1657.6 | [5] |
Note: The data primarily reflects total phytosterol content, as the specific yield of this compound is often not reported individually in broad extraction studies. The concentration of this compound can range from 34.10 mg/kg to 72.84 mg/kg in different pumpkin varieties[1].
Experimental Protocols
Sample Preparation
Prior to extraction, pumpkin seeds must be appropriately prepared to maximize the surface area for solvent interaction.
-
Materials:
-
Pumpkin seeds (Cucurbita pepo)
-
Grinder or mill
-
Sieve (0.25 mm)
-
Drying oven
-
-
Protocol:
-
Dry the pumpkin seeds to a consistent moisture content (e.g., storage humidity of ~3-5%).
-
Grind the dried seeds into a fine powder using a grinder or mill.
-
Sieve the powder to achieve a uniform particle size (e.g., 0.25 mm)[6][7].
-
Store the resulting powder in a cool, dry, and dark place until extraction.
-
Extraction Methodologies
A classic method for solid-liquid extraction.
-
Materials:
-
Soxhlet extraction apparatus
-
Heating mantle
-
Round bottom flask
-
Cellulose (B213188) extraction thimble
-
n-Hexane (pro-analysis grade)
-
Rotary evaporator
-
-
Protocol:
-
Accurately weigh 10-33 g of dried pumpkin seed powder and place it into a cellulose extraction thimble[6][7][8].
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 500 mL of n-hexane to the round bottom flask[8].
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point (approximately 80°C for hexane)[8].
-
Allow the extraction to proceed for at least 4-6 hours (or 8 cycles)[5][6][7][8].
-
After extraction, cool the apparatus and collect the solvent containing the extracted oil.
-
Remove the solvent using a rotary evaporator at 50°C to obtain the crude pumpkin seed oil[8].
-
This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.
-
Materials:
-
Protocol:
-
Mix 50 g of pumpkin seed powder with 500 mL of n-hexane in a beaker[8].
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture at a controlled temperature (e.g., <40°C or 60°C) for a specified duration (e.g., 15 minutes to 3 hours)[3][8].
-
After sonication, separate the solvent from the solid residue by centrifugation (e.g., 2500 rpm for 10 minutes)[8].
-
Collect the supernatant (solvent with extracted oil).
-
The extraction can be repeated on the residue to increase yield[3].
-
Evaporate the solvent using a rotary evaporator to obtain the crude oil.
-
This method uses enzymes to break down the cell walls of the seeds, facilitating oil release.
-
Materials:
-
Protocol:
-
Prepare a slurry of pumpkin seed powder and water (e.g., a ratio of 1:9 w/v)[9].
-
Adjust the pH of the slurry to the optimal level for the chosen enzyme (e.g., pH 7)[9].
-
Add the enzyme at a predetermined concentration (e.g., 1.75% w/w of seed material for Bromelain)[9].
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for Bromelain) with continuous stirring for a set duration (e.g., 7 hours)[9].
-
After hydrolysis, the oil can be separated by centrifugation.
-
This is a hybrid method that combines the benefits of both enzymatic and ultrasound treatments.
-
Protocol:
A green extraction technique that uses supercritical carbon dioxide as the solvent.
-
Materials:
-
Supercritical fluid extraction system
-
-
Protocol:
-
Place the ground pumpkin seed material into the extraction vessel of the supercritical fluid extractor.
-
Set the extraction conditions. A common set of parameters is a pressure of 400 bar and a temperature of 40°C[10].
-
Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 0.44 kg/h )[10].
-
The extracted oil is separated from the CO2 in a separator by depressurization.
-
Quantification of this compound by GC-MS
After obtaining the crude oil, the following steps are required to isolate and quantify the specific phytosterols.
This step is necessary to hydrolyze the oil and separate the unsaponifiable matter, which contains the sterols.
-
Materials:
-
Pumpkin seed oil extract
-
Internal standard (e.g., betulin (B1666924) or 5α-cholestane-3β-ol)[6][11]
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 1M in ethanol/water 8:2 v/v or 20g KOH in 88mL methanol (B129727) and 12mL water)[6][11]
-
Reflux apparatus
-
Separatory funnel
-
Petroleum ether or diethyl ether
-
Sodium chloride (NaCl) solution (5%)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Weigh approximately 1.5 g of the pumpkin seed oil into a flask[11].
-
Add a known amount of internal standard.
-
Add 70 mL of 1M ethanolic KOH solution and reflux the mixture for 1 hour at 70°C[6][11].
-
After cooling, transfer the mixture to a separatory funnel.
-
Extract the unsaponifiable fraction twice with petroleum ether or diethyl ether[11].
-
Combine the ether phases and wash three times with a 5% NaCl solution[11].
-
Dry the ether phase over anhydrous sodium sulfate[11].
-
Evaporate the solvent to obtain the unsaponifiable residue.
-
Derivatization is required to increase the volatility of the sterols for GC analysis.
-
Materials:
-
Unsaponifiable residue
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[6][10][11]
-
Pyridine (B92270) (dry)
-
tert-Butyl methyl ether
-
Heating block or oven
-
-
Protocol:
-
Transfer an aliquot of the unsaponifiable residue to a reaction vial and evaporate to dryness under a stream of nitrogen[6][10].
-
Add 50 µL of a mixture of MSTFA and dry pyridine (2:1, v/v) and 400 µL of tert-butyl methyl ether[6]. Alternatively, use BSTFA with 1% TMCS in pyridine[11].
-
Heat the vial at 70°C for 2 hours to complete the silylation[6][10].
-
The sample is now ready for GC-MS analysis.
-
-
Instrumentation:
-
GC Conditions (Example):
-
Column: TR-50MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[6].
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[6].
-
Oven Temperature Program: Start at 70°C, hold for 1.5 min, ramp at 40°C/min to 245°C, hold for 1.5 min, ramp at 2°C/min to 280°C, and hold for 10 min[6].
-
Injector and Detector Temperature: As per instrument recommendations (e.g., 250°C and 280°C respectively)[8].
-
-
MS Conditions:
Visualized Workflows
Caption: Overview of pumpkin seed preparation and various extraction methods.
Caption: Analytical workflow for the quantification of this compound.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijfsab.com [ijfsab.com]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Isolation and Purification of 7,22,25-Stigmastatrienol
Introduction
7,22,25-Stigmastatrienol is a phytosterol found in various plant sources, notably in pumpkin seeds (Cucurbita species) and the herbs of Bolbostemma paniculatum.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodology outlines a general workflow from the initial extraction from plant material to the final purification and analysis of the compound.
Data Presentation: Concentration of this compound in Pumpkin Cultivars
The concentration of this compound can vary significantly among different plant varieties. The table below summarizes the content of this compound in different pumpkin cultivars, illustrating the natural variability.[1]
| Pumpkin Species | Cultivar | This compound Content (mg/kg) |
| Cucurbita maxima | SW | 72.84 |
| Cucurbita pepo | JS | High Concentration (exact value not specified) |
| Cucurbita maxima | - | 34.10 - 72.84 |
| Cucurbita pepo | - | 34.10 - 72.84 |
Experimental Protocols
The following protocols describe a general methodology for the isolation and purification of this compound from plant sources. The primary techniques involve solvent extraction, saponification to isolate the unsaponifiable matter which contains the sterols, and subsequent chromatographic purification.
Preparation of Plant Material
Proper preparation of the starting plant material is crucial for efficient extraction.
-
Drying: Fresh plant material (e.g., pumpkin seeds, whole plants) should be thoroughly dried to reduce moisture content. This can be achieved by air-drying, sun-drying for several days, followed by oven-drying at a low temperature (e.g., 40°C) for 24 hours to prevent degradation of thermolabile compounds.[3]
-
Grinding: The dried material should be ground into a fine powder to increase the surface area for solvent extraction.
Extraction
Solvent extraction is employed to isolate the crude lipid fraction containing the phytosterols.
-
Solvent Selection: this compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] For the initial extraction from plant material, ethanol (B145695) or methanol (B129727) is commonly used.[3]
-
Procedure:
-
Soak the powdered plant material in a suitable solvent (e.g., 900 g of powder in 2.5 L of ethanol) in a large flask.[3]
-
Allow the mixture to stand for an extended period (e.g., 7 days) with occasional shaking and stirring to ensure thorough extraction.[3]
-
Filter the mixture through a cotton plug followed by filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.[3]
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[3]
-
Saponification (Alkaline Hydrolysis)
To isolate the sterol-rich unsaponifiable fraction from the crude extract, saponification is performed. This process hydrolyzes triglycerides and esters, leaving the non-saponifiable components, including sterols, intact.[2][4]
-
Procedure:
-
Dissolve the crude extract in an alcoholic solution of a strong base (e.g., ethanolic potassium hydroxide).[4]
-
Heat the mixture under reflux to facilitate the saponification reaction.
-
After cooling, extract the unsaponifiable matter multiple times with a non-polar solvent such as n-hexane or petroleum ether.[4]
-
Combine the organic layers and wash with water to remove any remaining soap and alkali.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the unsaponifiable fraction.
-
Chromatographic Purification
The unsaponifiable fraction, which is a complex mixture of sterols and other compounds, is subjected to chromatographic techniques for the purification of this compound.[5]
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel as the stationary phase.[5]
-
Dissolve the unsaponifiable fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[3][7]
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, Reverse-Phase HPLC (RP-HPLC) can be employed.[5][8]
-
A C8 or C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, or acetonitrile (B52724) and methanol.[4][8]
-
The purified this compound is collected, and the solvent is evaporated.
-
Analysis and Characterization
The purity and identity of the isolated this compound are confirmed using various analytical techniques.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final product by observing a single peak at a specific retention time.[1]
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural confirmation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used for the complete structural elucidation of the isolated compound.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of 7,22,25-Stigmastatrienol in Plant Extracts
Introduction
7,22,25-Stigmastatrienol is a phytosterol belonging to the group of Δ7-sterols, which are characteristic components of certain plant species, notably pumpkin seeds (Cucurbita sp.).[1] This compound and its related sterols are of increasing interest to researchers in the fields of nutrition, pharmacology, and drug development due to their potential biological activities. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC).
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis of phytosterols (B1254722) from plant matrices.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of total sterols, including this compound, from plant seeds. Ultrasound-assisted extraction (UAE) is employed to enhance efficiency.
Materials and Reagents:
-
Plant material (e.g., pumpkin seeds), dried and finely ground
-
n-Hexane, HPLC grade
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh approximately 5 g of the ground plant material into a 100 mL flask.
-
Ultrasound-Assisted Extraction: Add 50 mL of n-hexane to the flask. Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
Solvent Removal: Filter the extract to remove solid plant material. Evaporate the hexane (B92381) from the filtrate using a rotary evaporator at 45°C to obtain the crude lipid extract.
-
Saponification: To the crude lipid extract, add 25 mL of 2 M ethanolic KOH. Reflux the mixture for 60 minutes at 80°C to hydrolyze any esterified sterols.
-
Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add 25 mL of deionized water and 25 mL of n-hexane. Shake vigorously for 2 minutes. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction of the aqueous layer twice more with 25 mL of n-hexane.
-
Washing and Drying: Combine the hexane extracts and wash with 25 mL of deionized water until the washings are neutral. Dry the hexane extract over anhydrous sodium sulfate.
-
Final Concentration: Evaporate the hexane using a rotary evaporator. Re-dissolve the dried residue in a known volume of mobile phase (e.g., 2 mL) for HPLC analysis.
HPLC Quantification of this compound
This protocol outlines the HPLC conditions for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol:Acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Internal Standard: 5α-cholestane can be used as an internal standard for improved quantification accuracy.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the plant extract.
Data Presentation
The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species. The following table summarizes reported concentrations in various pumpkin cultivars.
| Cucurbita Species | Cultivar | This compound Content (mg/kg of seed)[1] |
| C. maxima | AG | 40.63 ± 1.67 |
| C. maxima | SW | 72.84 ± 2.54 |
| C. pepo | ZG | 34.10 ± 1.23 |
| C. pepo | JS | 65.42 ± 2.18 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Potential Signaling Pathway Modulation
Caption: Putative modulation of androgen signaling by this compound.
References
Application Note: Analysis of 7,22,25-Stigmastatrienol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
7,22,25-Stigmastatrienol is a phytosterol found in various plant sources, notably in pumpkin seeds (Cucurbita species).[1] As a member of the Δ7-sterols family, it holds potential health benefits, including supporting prostate health.[1] Accurate identification and quantification of this compound in complex matrices like plant extracts and nutraceutical products are crucial for quality control, research, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high resolution and sensitivity.[1] However, due to their low volatility, sterols require derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.
Principle
The analysis of this compound by GC-MS involves a multi-step process. First, the lipid fraction containing the sterol is extracted from the sample matrix. This is followed by saponification (alkaline hydrolysis) to release free sterols from their esterified forms. To enhance volatility for gas chromatography, the hydroxyl group of the sterol is derivatized, typically through silylation, to form a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the TMS-derivatized this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragments, provides a unique fingerprint for the identification of the compound. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Experimental Protocols
1. Sample Preparation: Extraction and Saponification
This protocol is adapted from general methods for phytosterol analysis in seeds.
-
Apparatus and Reagents:
-
Homogenizer or grinder
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
-
Hexane (B92381) (HPLC grade)
-
Ethanol (95%)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., 5α-cholestane in hexane, 100 µg/mL)
-
-
Procedure:
-
Weigh approximately 5 g of the ground sample material into a round-bottom flask.
-
Add a known amount of the internal standard solution.
-
Add 50 mL of 2 M ethanolic KOH.
-
Reflux the mixture for 1 hour with stirring.
-
Cool the mixture to room temperature and add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable fraction three times with 50 mL of hexane.
-
Combine the hexane extracts and wash them with 50 mL of deionized water until the washings are neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the residue in 1 mL of hexane for the derivatization step.
-
2. Derivatization: Silylation
-
Apparatus and Reagents:
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas supply
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Transfer 100 µL of the hexane extract into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp 1: Increase to 280°C at 10°C/min, hold for 10 minutes.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-600 (for full scan mode)
-
Data Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation
Quantitative Data for TMS-Derivatized Sterols
| Compound | Internal Standard | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | 5α-Cholestane | ~25 - 30 | 482 (M+) | 392 (M-90) | 255 |
| 5α-Cholestane (IS) | - | ~18 - 22 | 372 (M+) | 217 | 357 |
Note: The quantifier ion is typically the molecular ion or a highly abundant and specific fragment ion. Qualifier ions are other characteristic fragments used to confirm the identity of the compound.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified biosynthetic pathway leading to phytosterols (B1254722).
References
Application Notes and Protocols for Investigating 7,22,25-Stigmastatrienol in Prostate Cancer Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer remains a significant global health concern, and the exploration of natural compounds for therapeutic intervention is a promising area of research. Phytosterols, a group of plant-derived steroid compounds, have garnered attention for their potential anti-cancer properties. Among these, 7,22,25-Stigmastatrienol, a specific Δ7-sterol, has been suggested to possess health-supportive properties, including the potential to prevent excessive cell proliferation.[1] This document provides detailed application notes and standardized protocols for the investigation of this compound's effects on prostate cancer cell culture models, specifically focusing on the androgen-independent PC-3 and androgen-sensitive LNCaP cell lines.
While direct experimental data on the specific effects of this compound on prostate cancer cells is limited, the protocols outlined herein are based on established methodologies for evaluating similar phytosterols, such as β-sitosterol and stigmasterol. These compounds have been shown to induce apoptosis and inhibit proliferation in prostate cancer cells.[2]
Data Presentation
The following tables are presented as templates for organizing and presenting quantitative data obtained from the described experimental protocols. The values provided are hypothetical and serve as illustrative examples based on the known effects of other phytosterols.
Table 1: Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | Hypothetical IC50 (µM) |
| PC-3 | 24 | 150 |
| 48 | 100 | |
| 72 | 75 | |
| LNCaP | 24 | 180 |
| 48 | 120 | |
| 72 | 90 |
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cell Lines (48-hour treatment)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| PC-3 | 0 (Control) | 5.2 ± 1.1 | 1.0 |
| 50 | 15.8 ± 2.5 | 2.1 | |
| 100 | 28.4 ± 3.2 | 3.5 | |
| 150 | 42.1 ± 4.0 | 4.8 | |
| LNCaP | 0 (Control) | 4.8 ± 0.9 | 1.0 |
| 50 | 12.5 ± 2.1 | 1.8 | |
| 100 | 25.1 ± 2.8 | 3.1 | |
| 150 | 38.9 ± 3.5 | 4.2 |
Table 3: Effect of this compound on Protein Expression in PC-3 Cells (48-hour treatment, 100 µM)
| Protein | Change in Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | ↓ 0.45 |
| Total Akt | ↔ 1.0 |
| p-ERK1/2 (Thr202/Tyr204) | ↓ 0.55 |
| Total ERK1/2 | ↔ 1.0 |
| Bcl-2 | ↓ 0.60 |
| Bax | ↑ 1.8 |
| Cleaved Caspase-3 | ↑ 3.2 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This compound is soluble in DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture
Objective: To maintain healthy cultures of PC-3 and LNCaP prostate cancer cells for experimentation.
Materials:
-
PC-3 and LNCaP cell lines
-
For PC-3 cells: F-12K Medium
-
For LNCaP cells: RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at the appropriate density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells and calculate the IC50 value.
Materials:
-
PC-3 and LNCaP cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Protocol:
-
Seed PC-3 or LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 150, 200 µM). The final DMSO concentration in all wells should be less than 0.5%. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
PC-3 and LNCaP cells
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins involved in cell survival and apoptosis.
Materials:
-
PC-3 and LNCaP cells
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Postulated Mechanisms
The following diagrams illustrate the potential signaling pathways affected by this compound in prostate cancer cells, based on the known effects of other phytosterols.
Caption: Postulated PI3K/Akt signaling pathway inhibition by this compound.
Caption: Postulated MAPK/ERK signaling pathway inhibition by this compound.
Caption: General experimental workflow for investigating this compound.
References
Protocol for Solubilizing 7,22,25-Stigmastatrienol for Cell-Based Assays
Application Note & Protocol: AN-STS001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
7,22,25-Stigmastatrienol is a naturally occurring phytosterol found in sources such as pumpkin seeds.[1][2] As a hydrophobic molecule, its poor aqueous solubility presents a significant challenge for in vitro studies. This document provides detailed protocols for the solubilization of this compound for use in cell-based assays, ensuring optimal compound delivery while minimizing solvent-induced cytotoxicity. Two primary methods are presented: solubilization using Dimethyl Sulfoxide (B87167) (DMSO) and complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Data Presentation
The following table summarizes key quantitative data for the solubilization of this compound.
| Parameter | Value | Source |
| Molecular Weight | 410.69 g/mol | |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | Vulcanchem |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% - 0.5% (Cell line dependent) | [3][4][5] |
| Reported Cytotoxic DMSO Concentrations | ≥ 1-2% (Cell line and exposure time dependent) | [4][6] |
Experimental Protocols
Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)
This protocol is suitable for preparing concentrated stock solutions of this compound. It is critical to maintain a low final DMSO concentration in the cell culture medium to avoid cytotoxicity.[4][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Cell culture medium
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube or glass vial.
-
Carefully weigh a desired amount of this compound powder (e.g., 4.11 mg for 1 mL of a 10 mM stock solution).
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound. Gentle warming to 37°C in a water bath can aid dissolution if necessary.[7][8]
-
Visually inspect the solution to ensure that the compound is fully dissolved and no particulates are visible.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level for your specific cell line, typically ≤ 0.1% - 0.5%. [3][4][5] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method is recommended for applications where even low concentrations of DMSO may interfere with the experimental results or are toxic to the cells. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Chloroform or a 1:1 (v/v) mixture of chloroform:methanol
-
Sterile glass test tube
-
Nitrogen gas source
-
Sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) or serum-free cell culture medium
-
Vortex mixer
-
Water bath sonicator
-
Shaking incubator
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of the this compound-HP-β-CD Complex:
-
Weigh the desired amount of this compound and dissolve it in a minimal amount of chloroform or chloroform:methanol (1:1) in a sterile glass test tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film of the compound on the bottom of the tube.
-
Prepare a solution of HP-β-CD in a sterile aqueous buffer or serum-free medium at a desired concentration (e.g., 10-50 mM).
-
Add the HP-β-CD solution to the glass tube containing the dried this compound film. A molar ratio of 1:1 (stigmastatrienol:HP-β-CD) is a good starting point.
-
Vortex the mixture vigorously to dislodge the lipid film.
-
Sonicate the mixture in a water bath sonicator until the solution becomes clear.
-
Place the tube in a shaking incubator at 37°C overnight to facilitate complex formation.
-
-
Sterilization and Storage:
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter.
-
The complex solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
-
Use in Cell-Based Assays:
-
The this compound-HP-β-CD complex solution can be directly added to the cell culture medium to achieve the desired final concentration of the stigmastatrienol.
-
A vehicle control containing the same concentration of HP-β-CD in the medium should be included in all experiments.
-
Visualization of Protocols and Signaling Pathways
Caption: Workflow for solubilizing this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 7,22,25-Stigmastatrienol in Liposome Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,22,25-Stigmastatrienol is a phytosterol found in various plant sources, notably in pumpkin seeds (Cucurbita species)[1][2]. As a member of the Δ7-sterols family, it possesses a unique chemical structure that suggests potential applications in drug delivery systems, particularly in liposome (B1194612) formulations[1]. The incorporation of sterols into liposomal bilayers is a well-established strategy to modulate membrane fluidity, stability, and permeability, thereby enhancing the efficacy of encapsulated therapeutic agents[3]. While extensive research exists on the role of cholesterol and other phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456) in liposomes, the specific application of this compound is an emerging area of interest.
These application notes provide a comprehensive overview and detailed protocols for the incorporation and characterization of this compound in liposome formulations. The information is intended to guide researchers in exploring the potential of this novel sterol to improve liposomal drug delivery systems.
Rationale for Incorporating this compound into Liposomes
The inclusion of sterols in a phospholipid bilayer influences the physicochemical properties of liposomes. This compound, with its characteristic three double bonds, is expected to impact liposome properties as follows:
-
Membrane Rigidity and Stability: Like other sterols, this compound is anticipated to increase the rigidity of the liposomal membrane, which can lead to improved stability during storage and in biological fluids[3].
-
Reduced Permeability: The condensing effect of sterols on phospholipid packing can decrease the permeability of the membrane to encapsulated drugs, potentially leading to reduced leakage and a more controlled release profile[3][4].
-
Modulation of Drug Release: The unique structure of this compound may offer distinct advantages in controlling the release kinetics of entrapped therapeutic agents compared to other sterols.
-
Biocompatibility and Potential Bioactivity: As a naturally occurring phytosterol, it is expected to be biocompatible. Furthermore, some studies suggest that Δ7-sterols may have inherent biological activities, such as supporting prostate health, which could provide synergistic therapeutic effects when used as a component of a drug delivery system[1].
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥95%)
-
Phospholipids (e.g., L-α-phosphatidylcholine (PC), Dipalmitoylphosphatidylcholine (DPPC))
-
Solvents: Chloroform, Methanol, Ethanol (analytical grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Protocol 1: Thin-Film Hydration Method
This is a widely used method for preparing multilamellar vesicles (MLVs).
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Dry the film further under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (e.g., PBS). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration process should be carried out above the Tc of the lipid, with gentle agitation (e.g., using a vortex mixer) for a sufficient period (e.g., 1-2 hours) to ensure complete hydration and formation of MLVs.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (e.g., Large Unilamellar Vesicles - LUVs or Small Unilamellar Vesicles - SUVs), the MLV suspension can be subjected to:
-
Extrusion: Pass the MLV suspension through polycarbonate filters with defined pore sizes (e.g., 100 nm, 200 nm) using a mini-extruder. This process should be repeated for a set number of cycles (e.g., 11-21 times).
-
Sonication: Use a probe sonicator or a bath sonicator to reduce the size of the liposomes. Care should be taken to avoid overheating the sample.
-
-
Protocol 2: Microfluidics-Based Synthesis
Microfluidics offers a more controlled and reproducible method for liposome synthesis.
-
Solution Preparation:
-
Prepare a lipid solution by dissolving the phospholipid and this compound (and lipophilic drug, if applicable) in a suitable organic solvent (e.g., ethanol).
-
Prepare an aqueous solution containing the hydration buffer (and hydrophilic drug, if applicable).
-
-
Microfluidic Mixing:
-
Use a microfluidic device with a hydrodynamic focusing geometry.
-
Pump the lipid-in-organic-solvent solution and the aqueous solution through the microfluidic chip at controlled flow rates.
-
The rapid mixing of the two streams leads to the self-assembly of lipids into liposomes with a narrow size distribution. The final particle size can be tuned by adjusting the flow rate ratio of the two phases.
-
-
Purification:
-
Remove the organic solvent and any unencapsulated drug from the liposome suspension using methods such as dialysis, ultrafiltration, or size exclusion chromatography.
-
Characterization of this compound-Containing Liposomes
Thorough characterization is essential to ensure the quality and desired performance of the liposomal formulation.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. A low PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and lamellarity of the liposomes. |
| Encapsulation Efficiency (%EE) | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully entrapped within the liposomes. %EE = [(Total Drug - Free Drug) / Total Drug] x 100. |
| In Vitro Drug Release | Dialysis Method | To study the release profile of the encapsulated drug over time in a simulated physiological environment. |
| Stability Studies | DLS, Zeta Potential, and %EE analysis over time | To assess the physical and chemical stability of the liposomes during storage under different conditions (e.g., temperature, time). |
Data Presentation: Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential effects of incorporating this compound into liposomes compared to cholesterol and liposomes without any sterol.
Table 1: Physicochemical Properties of Different Liposome Formulations
| Formulation (Molar Ratio PC:Sterol) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| PC Liposomes (100:0) | 150 ± 5.2 | 0.25 ± 0.03 | -5.5 ± 0.8 |
| PC:Cholesterol (80:20) | 135 ± 4.1 | 0.18 ± 0.02 | -8.2 ± 1.1 |
| PC:this compound (80:20) | 140 ± 4.5 | 0.20 ± 0.02 | -7.5 ± 0.9 |
Table 2: Encapsulation Efficiency and In Vitro Drug Release
| Formulation | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| PC Liposomes | 65 ± 3.5 | 85 ± 4.2 |
| PC:Cholesterol | 85 ± 2.8 | 45 ± 3.1 |
| PC:this compound | 82 ± 3.1 | 50 ± 3.5 |
Visualizations
Caption: Workflow for the preparation and characterization of this compound-containing liposomes.
Caption: Hypothetical signaling pathway of drug-loaded this compound liposomes interacting with a target cell.
Conclusion
The incorporation of this compound into liposomes presents a promising avenue for the development of novel drug delivery systems. Its unique chemical structure may impart desirable characteristics to liposomes, such as enhanced stability and modulated drug release. The protocols and characterization methods detailed in these application notes provide a solid foundation for researchers to explore the full potential of this phytosterol in liposome formulation studies. Further investigations are warranted to fully elucidate the specific advantages and mechanisms of action of this compound-containing liposomes in various therapeutic applications.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing molecular design rules for engineered liposomes with sterol conjugated lipids - American Chemical Society [acs.digitellinc.com]
experimental design for studying the effects of 7,22,25-Stigmastatrienol in vivo
Application Notes & Protocols for In Vivo Studies of 7,22,25-Stigmastatrienol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo investigation of this compound, a plant-derived sterol with potential therapeutic applications. Due to the limited specific in vivo data on this compound, the proposed experimental designs are based on established protocols for structurally related phytosterols, such as stigmasterol (B192456), and general best practices for in vivo research.[1][2][3]
Introduction to this compound
This compound is a phytosterol belonging to the stigmastane (B1239390) class of steroids.[4] It is found in sources such as pumpkin seed oil.[5][6][7] As a member of the Δ7-sterols family, it is hypothesized to possess biological activities that could be beneficial for health, with some research suggesting a potential role in prostate health.[8] In plants, sterols like this compound are essential components of cell membranes, regulating their structure and function.[8] While extensive in vivo studies on this specific compound are not widely published, research on related phytosterols, such as stigmasterol, has revealed anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[9][10][11][12][13][14][15] This document outlines potential experimental designs to explore these effects for this compound in vivo.
General Considerations for In Vivo Experimental Design
Robust in vivo experimental design is crucial for obtaining reliable and reproducible data.[1][2] Key considerations include:
-
Animal Model Selection: The choice of animal model is critical and should be based on the specific research question.[2][3] Factors to consider include species, strain, sex, and age.
-
Route of Administration: The route of administration should be chosen based on the compound's properties and the intended clinical application.[1] Common routes include oral gavage, intraperitoneal injection, and dietary administration.
-
Dose and Formulation: Preliminary dose-ranging studies are essential to determine the optimal therapeutic dose and to assess for any potential toxicity. The compound should be formulated in a suitable vehicle.
-
Controls: Appropriate control groups are necessary for valid comparisons.[1] These typically include a vehicle control group and may include a positive control group (a compound with known effects).
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to experimental groups, and investigators should be blinded to the treatment assignments whenever possible.[1]
-
Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect.[1]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Experimental Protocols
The following sections outline detailed protocols for investigating the potential anti-inflammatory, cholesterol-lowering, and anti-cancer effects of this compound in vivo.
Investigation of Anti-Inflammatory Effects
Based on the known anti-inflammatory properties of stigmasterol[10][13][14], a similar effect can be hypothesized for this compound.
This is a widely used model to assess acute inflammation.
Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.).
-
Group 2: this compound (10 mg/kg, p.o.).
-
Group 3: this compound (25 mg/kg, p.o.).
-
Group 4: this compound (50 mg/kg, p.o.).
-
Group 5: Dexamethasone (1 mg/kg, i.p.) as a positive control.
-
-
Procedure:
-
Administer the respective treatments one hour before carrageenan injection.
-
Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Collect paw tissue at the end of the experiment for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR.
-
Data Presentation:
| Treatment Group | Dose | Paw Volume (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 0.45 ± 0.05 | 0 |
| This compound | 10 mg/kg | 0.38 ± 0.04 | 15.6 |
| This compound | 25 mg/kg | 0.31 ± 0.03 | 31.1 |
| This compound | 50 mg/kg | 0.25 ± 0.04 | 44.4 |
| Dexamethasone | 1 mg/kg | 0.20 ± 0.02 | 55.6 |
Hypothesized Signaling Pathway:
Investigation of Cholesterol-Lowering Effects
Plant sterols are known to lower cholesterol levels by inhibiting its intestinal absorption.[9][16][17]
Genetically modified mice such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used models for studying dyslipidemia and atherosclerosis.[18][19]
Protocol:
-
Animals: Male ApoE-/- mice (8 weeks old).
-
Diet: Western-type high-fat diet (HFD) containing 21% fat and 0.15% cholesterol.
-
Groups (n=10 per group):
-
Group 1: Normal chow diet + Vehicle.
-
Group 2: HFD + Vehicle.
-
Group 3: HFD + this compound (0.5% w/w in diet).
-
Group 4: HFD + this compound (1% w/w in diet).
-
Group 5: HFD + Ezetimibe (10 mg/kg/day, p.o.) as a positive control.
-
-
Procedure:
-
Feed the mice their respective diets for 12 weeks.
-
Monitor body weight weekly.
-
Collect blood samples via the tail vein at 0, 4, 8, and 12 weeks for lipid profile analysis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for a final lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Collect the liver for histological analysis (H&E and Oil Red O staining) and measurement of genes involved in cholesterol metabolism (e.g., HMG-CoA reductase, LDLR, SREBP-2) by qPCR.[20][21]
-
Analyze the aorta for atherosclerotic plaque formation.
-
Data Presentation:
| Treatment Group | Diet | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Chow + Vehicle | Standard | 80 ± 10 | 25 ± 5 | 50 ± 8 |
| HFD + Vehicle | HFD | 450 ± 50 | 250 ± 30 | 30 ± 5 |
| HFD + this compound | HFD (0.5%) | 380 ± 45 | 200 ± 25 | 35 ± 6 |
| HFD + this compound | HFD (1%) | 320 ± 40 | 160 ± 20 | 38 ± 7 |
| HFD + Ezetimibe | HFD | 250 ± 35 | 130 ± 15 | 45 ± 8 |
Experimental Workflow:
Investigation of Anti-Cancer Effects
The anti-cancer properties of stigmasterol have been demonstrated in various cancer types.[11][12][13][14][15] A similar potential can be explored for this compound.
This model is used to assess the efficacy of a compound on the growth of human tumors in an in vivo setting.
Protocol:
-
Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the hypothesized target of this compound (e.g., PC-3 for prostate cancer).
-
Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., PBS, i.p.).
-
Group 2: this compound (25 mg/kg, i.p.).
-
Group 3: this compound (50 mg/kg, i.p.).
-
Group 4: Cisplatin (5 mg/kg, i.p., once a week) as a positive control.
-
-
Procedure:
-
Inject 5 x 10^6 PC-3 cells subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (approx. 100 mm³), randomize the mice into treatment groups.
-
Administer treatments daily for 21 days.
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform immunohistochemistry on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Analyze protein expression of key signaling pathways (e.g., PI3K/Akt) in tumor lysates by Western blotting.[12]
-
Data Presentation:
| Treatment Group | Dose | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | 0 |
| This compound | 25 mg/kg | 950 ± 120 | 20.8 |
| This compound | 50 mg/kg | 700 ± 100 | 41.7 |
| Cisplatin | 5 mg/kg | 400 ± 80 | 66.7 |
Hypothesized Signaling Pathway:
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. These experimental designs, based on established methodologies for related phytosterols, will enable researchers to systematically evaluate its potential therapeutic effects in the areas of inflammation, hyperlipidemia, and cancer. Rigorous adherence to these protocols and careful data analysis will be crucial in elucidating the pharmacological profile of this novel compound.
References
- 1. ichor.bio [ichor.bio]
- 2. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:14485-48-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound (14485-48-4) for sale [vulcanchem.com]
- 9. Pharmacological properties of plant sterols in vivo and in vitro observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health Benefits and Pharmacological Properties of Stigmasterol [mdpi.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. Health Benefits and Pharmacological Properties of Stigmasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant sterols as cholesterol-lowering agents: clinical trials in patients with hypercholesterolemia and studies of sterol balance [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesterol-lowering action of plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. criver.com [criver.com]
- 20. mdpi.com [mdpi.com]
- 21. Impaired cholesterol metabolism in the mouse model of cystic fibrosis. A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of 7,22,25-Stigmastatrienol from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the extraction and purification of 7,22,25-Stigmastatrienol from natural sources, primarily pumpkin seeds (Cucurbita species).
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for obtaining this compound?
A1: The most significant natural sources of this compound are the seeds of various pumpkin species (Cucurbita spp.). It is a prominent component of the Δ7-sterol fraction of pumpkin seed oil.
Q2: What is a realistic yield expectation for this compound from pumpkin seeds?
A2: The yield of this compound can vary significantly based on the pumpkin cultivar, growing conditions, and the extraction and purification methods employed. As a component of the total phytosterols, its concentration in the oil can be influenced by the overall phytosterol content, which can be enhanced through optimized extraction techniques. For instance, studies have shown that roasting pumpkin seeds can increase the total phytosterol content in the extracted oil by an average of 25%.[1]
Q3: How does the extraction method impact the overall yield of phytosterols, including this compound?
A3: The choice of extraction method has a substantial impact on the yield. Supercritical CO2 extraction has been shown to yield a higher total phytosterol content compared to traditional solvent extraction methods like using hexane (B92381) or petroleum ether, even if the total oil yield is slightly lower.[1] For example, one study found the total phytosterol content in a supercritical CO2 extract to be approximately 30% higher than in a hexane extract and 20% higher than in a petroleum ether extract.[1]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Total Phytosterols in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Consider switching to a more efficient extraction technique. Supercritical CO2 extraction is a superior method for obtaining higher phytosterol content.[1] If using solvent extraction, ensure the solvent choice is appropriate. |
| Incomplete Cell Lysis | Ensure the pumpkin seeds are finely ground to a consistent particle size to maximize the surface area for solvent penetration. |
| Inadequate Extraction Time or Temperature | Optimize the extraction time and temperature for your chosen method. For solvent extraction, ensure sufficient time for the solvent to penetrate the plant material. However, be cautious of excessive heat, which can degrade thermolabile compounds. |
| Seed Roasting Parameters | The roasting process can significantly influence the phytosterol content.[1][2] Roasting at temperatures that are too high or for too long can lead to degradation. Experiment with different roasting times and temperatures to find the optimal conditions for your specific pumpkin seed variety. |
Issue 2: Poor Resolution and Peak Tailing in Chromatographic Analysis (GC/HPLC)
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization (for GC analysis) | Phytosterols require derivatization to increase their volatility for GC analysis. Ensure the derivatization reaction goes to completion. Use fresh silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] |
| Co-elution of Structurally Similar Sterols | The phytosterol fraction of pumpkin seed oil is a complex mixture of structurally similar Δ7-sterols.[1] For GC analysis, consider using a high-polarity column to improve the separation of these isomers.[3] For HPLC, experiment with different stationary phases (e.g., C18, C8, phenyl) and mobile phase compositions to enhance resolution.[4] |
| Column Overloading in Preparative HPLC | To purify this compound, preparative HPLC is often necessary. Overloading the column can lead to poor separation. Perform a loading study on an analytical column first to determine the optimal sample amount before scaling up to a preparative column. |
| Secondary Interactions with Stationary Phase | Peak tailing can be caused by interactions between the analyte and active sites on the stationary phase. Ensure the use of high-purity solvents and consider adding a small amount of a competitive agent to the mobile phase to block these sites. Regular column flushing and regeneration are also crucial. |
Issue 3: Inaccurate Quantification of this compound
| Potential Cause | Troubleshooting Steps |
| Lack of a Specific Standard | Commercial standards for this compound may not be readily available.[5] In such cases, quantification is often performed relative to a known internal standard and by comparing its mass spectrum with library data. For absolute quantification, isolation and purification of the compound are necessary to create a standard curve. |
| Matrix Effects in GC-MS or LC-MS | The complex matrix of the pumpkin seed oil extract can interfere with the ionization and detection of the target analyte. Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before analysis. |
| Improper Internal Standard Selection | The choice of internal standard is critical for accurate quantification. The internal standard should be structurally similar to the analyte but not present in the sample. 5α-cholestane and betulin (B1666924) are commonly used internal standards for phytosterol analysis. |
Experimental Protocols
Protocol 1: Extraction of Total Phytosterols from Pumpkin Seeds
This protocol provides a general method for extracting the unsaponifiable matter containing the phytosterol fraction from pumpkin seed oil.
1. Oil Extraction:
-
Solvent Extraction: Grind dried pumpkin seeds to a fine powder. Extract the powder with hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours. Remove the solvent under reduced pressure to obtain the crude pumpkin seed oil.
-
Supercritical CO2 Extraction: Alternatively, subject the ground pumpkin seeds to supercritical CO2 extraction at 400 bar and 40°C for a higher yield of total phytosterols.[1]
2. Saponification: a. To the extracted pumpkin seed oil, add a solution of 2 M ethanolic potassium hydroxide. b. Reflux the mixture for 1 hour to saponify the triglycerides.
3. Extraction of Unsaponifiable Matter: a. After cooling, transfer the mixture to a separatory funnel. b. Extract the unsaponifiable matter (which contains the phytosterols) three times with diethyl ether. c. Combine the ether extracts and wash them with distilled water until the washings are neutral. d. Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude phytosterol fraction.
Protocol 2: Analysis and Quantification of this compound by GC-MS
1. Derivatization: a. Dissolve a known amount of the crude phytosterol fraction in a suitable solvent (e.g., pyridine (B92270) or acetone). b. Add a silylating agent such as BSTFA or MSTFA.[1][6] c. Heat the mixture at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.
2. GC-MS Analysis:
-
Column: Use a capillary column suitable for sterol analysis (e.g., a mid-polarity column).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure the separation of all sterol components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.
3. Identification and Quantification:
-
Identify this compound-TMS ether based on its retention time and by comparing its mass spectrum with a reference library.
-
For quantification, use an internal standard (e.g., 5α-cholestane or betulin) added before derivatization and create a calibration curve if a pure standard is available.
Protocol 3: Purification of this compound by Preparative HPLC
1. Sample Preparation:
-
Dissolve the crude phytosterol fraction in the initial mobile phase. Filter the solution through a 0.45 µm filter before injection.
2. Preparative HPLC System:
-
Column: A reversed-phase C18 column is a common choice for separating phytosterols.
-
Mobile Phase: A gradient of two solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, is typically used. The exact gradient profile will need to be optimized based on the separation achieved on an analytical scale.
-
Detection: A UV detector is suitable if the compound has a chromophore. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.
3. Method Development and Scale-up: a. First, develop an analytical HPLC method that provides good resolution of this compound from other phytosterols. b. Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without compromising resolution. c. Scale up the method to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.
4. Fraction Collection and Analysis:
-
Collect the fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC or GC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction, analysis, and purification of this compound.
Caption: Simplified biosynthetic pathway of Δ7-sterols, including this compound.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Oil and Total Phytosterols from Pumpkin Seeds
| Extraction Method | Oil Yield (%) | Total Phytosterol Content (mg/100g oil) | Reference |
| Hexane | 43.37 | ~226 | [1] |
| Petroleum Ether | 44.65 | ~245 | [1] |
| Supercritical CO2 | 36.17 | 294 | [1] |
Table 2: Impact of Roasting on the Content of this compound in Cold-Pressed Pumpkin Seed Oil
| Treatment | This compound Content (mg/100g oil) | Reference |
| Unroasted Seeds | 34.6 | [1] |
| Roasted Seeds | Increased (part of an overall ~25% increase in total phytosterols) | [1] |
References
- 1. scispace.com [scispace.com]
- 2. Roasting pumpkin seeds and changes in the composition and oxidative stability of cold-pressed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of adulteration of pumpkin seed oil by analysis of content and composition of specific Δ7-phytosterols | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Secure Verification [aspace.agrif.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 7,22,25-Stigmastatrienol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 7,22,25-Stigmastatrienol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A: this compound is a phytosterol, a naturally occurring steroid alcohol found in plants, such as in pumpkin seeds.[1][2] Its chemical formula is C29H46O, and it has a molecular weight of approximately 410.69 g/mol .[3][4] Like other sterols, this compound is a lipophilic molecule with a predominantly hydrophobic structure, resulting in very limited solubility in aqueous environments.[3] This poor water solubility presents a significant challenge for in vitro and in vivo studies, as it can lead to precipitation in aqueous-based experimental media, affecting data accuracy and reproducibility. It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent this?
A: This is a common issue known as "DMSO shock" or precipitation. While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous medium.[5][6] The DMSO rapidly disperses, leaving the hydrophobic compound to crash out of the solution.
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[7]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can sometimes help maintain solubility.
-
Pre-mixing with Serum: Before adding to the full volume of media, try pre-mixing the DMSO stock with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins in the serum can help to chaperone the hydrophobic compound and prevent aggregation.
-
Warming and Agitation: Gently warming the aqueous medium to 37°C and providing gentle agitation while adding the DMSO stock can sometimes improve solubility.[1] For higher solubility, brief sonication in an ultrasonic bath can be attempted.[1]
Q3: What are the primary methods to enhance the aqueous solubility of this compound for my experiments?
A: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. The most common and effective methods for research applications include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming water-soluble inclusion complexes.[8][9]
-
Lipid-Based Formulations: These formulations involve incorporating the compound into lipid-based carriers such as micelles, liposomes, or nanoemulsions. These carriers have a hydrophobic core that can solubilize this compound and a hydrophilic shell that allows for dispersion in aqueous solutions.
-
Use of Co-solvents: While DMSO is a common starting point, other biocompatible co-solvents or surfactants can be used in combination with water to increase solubility. However, care must be taken to ensure the final concentration is not cytotoxic.
Troubleshooting Guides
Problem 1: Low and Inconsistent Results in Cell-Based Assays
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the compound available to the cells.
Solutions:
-
Visual Inspection: Before and during your experiment, visually inspect the culture wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Solubilization Method: If you are not already using a solubilization technique, select one from the detailed protocols below (Cyclodextrin Complexation or Lipid-Based Nanoparticle Formulation).
-
Concentration Optimization: You may need to perform a dose-response curve with your chosen solubilization method to determine the optimal concentration range for your specific cell line and assay.
Problem 2: Difficulty Preparing a Homogeneous Aqueous Stock Solution
Possible Cause: Inadequate dispersion of this compound in the aqueous buffer.
Solutions:
-
Energy Input: Ensure sufficient energy is applied during the formulation process. For cyclodextrin (B1172386) complexes, this may involve vigorous vortexing or sonication. For lipid-based formulations, high-shear homogenization or probe sonication might be necessary.
-
Component Ratios: The ratio of this compound to the solubilizing agent (e.g., cyclodextrin, lipid) is critical. You may need to optimize these ratios to achieve maximum solubilization. A phase solubility study can be beneficial here.
-
Temperature: Gently warming the mixture during preparation can sometimes improve the dissolution of the compound and the formation of the carrier system.
Experimental Protocols
Protocol 1: Solubilization of this compound using Cyclodextrin Inclusion Complexation
This protocol is a starting point and may require optimization. It is based on methods used for other poorly soluble sterols.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator (bath or probe)
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-100 mM). The concentration may need to be optimized.
-
Add this compound: Add an excess of this compound powder to the HP-β-CD solution.
-
Complexation:
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 30-60 minutes. Monitor the temperature to avoid overheating.
-
-
Equilibration: Allow the mixture to equilibrate at room temperature or 37°C for 24-48 hours with continuous stirring or shaking.
-
Remove Excess Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.
-
Sterile Filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound and to sterilize the solution for cell culture use.
-
Concentration Determination: The concentration of the solubilized this compound in the filtrate should be determined analytically using a suitable method like HPLC or GC.
Protocol 2: Preparation of a this compound Lipid-Based Nanoparticle Formulation
This protocol is a general guideline for creating a nanoemulsion-based formulation and will likely require optimization of lipid and surfactant concentrations.
Materials:
-
This compound
-
A suitable oil phase (e.g., medium-chain triglycerides, MCT oil)
-
A surfactant (e.g., Polysorbate 80, Lecithin)
-
A co-surfactant (e.g., Propylene (B89431) glycol, Ethanol)
-
Deionized water or desired aqueous buffer
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
Procedure:
-
Prepare Oil Phase: Dissolve this compound in the chosen oil at a specific concentration. Gentle heating may be required.
-
Mix Surfactant/Co-surfactant: In a separate container, mix the surfactant and co-surfactant.
-
Combine Oil and Surfactant Phases: Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear, homogenous solution is formed. This is the organic phase.
-
Form the Emulsion: Slowly add the organic phase to the aqueous phase (water or buffer) under constant stirring.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-shear homogenizer or a probe sonicator to reduce the droplet size to the nanoscale.
-
Characterization: Characterize the resulting nanoparticle formulation for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Concentration Determination: Determine the final concentration of this compound in the formulation using an appropriate analytical method.
dot
Caption: Workflow for Lipid-Based Nanoparticle Formulation.
Data Presentation
Table 1: Comparison of Solubilization Strategies for Hydrophobic Compounds
| Solubilization Method | Principle of Action | Typical Excipients | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | [8][9] HP-β-CD, β-CD, γ-CD | High loading capacity, well-defined stoichiometry, commercially available. | Can be expensive, potential for competitive displacement of the guest molecule. |
| Lipid-Based Formulations | Partitioning of the hydrophobic molecule into the core of lipid carriers. | MCT oil, soybean oil, lecithin, polysorbates, propylene glycol | Biocompatible, can enhance oral bioavailability, protects the drug from degradation. | Can be complex to formulate and characterize, potential for physical instability. |
| Co-solvency | Increasing the polarity of the solvent system to accommodate the hydrophobic solute. | DMSO, ethanol, polyethylene (B3416737) glycol (PEG) | Simple to prepare, can achieve high concentrations. | Potential for cytotoxicity at higher concentrations, risk of precipitation upon dilution. |
dot
Caption: Logical Relationship of Solubility Issues and Solutions.
References
- 1. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (14485-48-4) for sale [vulcanchem.com]
- 4. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of 7,22,25-Stigmastatrienol
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 7,22,25-Stigmastatrienol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a common issue where the back half of the peak is broader than the front half, creating a "tail".[2] This distortion is problematic because it can degrade the resolution between closely eluting compounds, leading to inaccurate peak integration and less precise quantification.[2][3] For a compound like this compound, this can compromise the accuracy and reproducibility of your analytical results. The symmetry of a peak is often measured by the USP tailing factor (Tf); a value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for high-precision assays.[1][3]
Q2: What are the most common causes of peak tailing for a sterol compound like this compound?
A2: The primary cause of peak tailing is the occurrence of more than one retention mechanism during the separation.[4] For this compound, a sterol with a polar hydroxyl (-OH) group, the most likely cause is secondary interaction with the stationary phase.[5][6] Specifically, on silica-based reversed-phase columns (like C18), residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can interact with the analyte's polar functional groups.[7][8] These unwanted hydrogen bonding or ionic interactions cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[9]
Q3: How does the HPLC column itself contribute to peak tailing?
A3: The column is a major factor in peak tailing. Key contributors include:
-
Active Silanol Groups: Most peak tailing is due to interactions with acidic or ionized silanol groups on the surface of the silica particles within the column.[7] Older or lower-purity silica columns ("Type A") have a higher concentration of these active sites.[10] Using modern, high-purity, and fully end-capped columns can significantly reduce these interactions.[2][8]
-
Column Contamination: Accumulation of strongly retained impurities from samples on the column inlet or frit can distort the flow path and cause tailing for all peaks.[11] Using a guard column is an effective way to protect the analytical column from such contaminants.[2]
-
Column Voids: A void or channel can form at the head of the column bed due to pressure shocks or silica dissolution under harsh pH conditions.[4] This disruption in the packed bed leads to poor peak shape.
Q4: Can my mobile phase composition cause peak tailing?
A4: Yes, the mobile phase plays a critical role in controlling peak shape.
-
Incorrect pH: The pH of the mobile phase can influence the ionization state of residual silanols.[12] Operating at a low pH (e.g., 2.5 - 3.0) keeps the silanol groups protonated (Si-OH), minimizing strong ionic interactions with analytes.[4][10]
-
Insufficient Buffer Strength: A buffer is used to maintain a constant pH. If the buffer concentration is too low (typically <10 mM), it may not have the capacity to control the pH at the silica surface, leading to inconsistent interactions and peak tailing.[3][7] A concentration of 10-50 mM is generally recommended.[3]
Q5: Could my sample preparation or injection technique be the issue?
A5: Absolutely. Sample-related issues are a common source of peak shape problems.
-
Column Overloading: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.[9][13] Try reducing the injection volume or diluting the sample.[2]
-
Strong Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase with high water content), it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[9] Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. This compound (14485-48-4) for sale [vulcanchem.com]
- 6. Stigmasta-7,22E,25-trien-3beta-ol | C29H46O | CID 5283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. chromtech.com [chromtech.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. maxisci.com [maxisci.com]
Technical Support Center: Optimizing Mobile Phase for Stigmastane Derivative Separation
Welcome to the technical support center dedicated to providing solutions for the chromatographic separation of stigmastane (B1239390) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating stigmastane derivatives?
A1: The most commonly used stationary phase for the separation of stigmastane derivatives is reversed-phase C18 (octadecylsilane).[1][2] C8 (octylsilane) columns are also utilized and can offer different selectivity.[3] For separating more polar derivatives or isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase is a valuable alternative.[4][5]
Q2: How do I choose between isocratic and gradient elution for my separation?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few components with similar polarities.[2][3][6]
-
Gradient elution , where the mobile phase composition changes over time, is preferred for complex mixtures with components that have a wide range of polarities. This method generally provides better resolution and faster analysis times for such samples.[6][7]
Q3: What are common mobile phases for reversed-phase separation of stigmastane derivatives?
A3: Typical mobile phases for reversed-phase HPLC of stigmastane derivatives are mixtures of water with acetonitrile (B52724) and/or methanol (B129727).[1][2][8] The exact ratio of the organic solvent to water will determine the elution strength and needs to be optimized for your specific analytes.
Q4: Can mobile phase additives improve the separation of stigmastane derivatives?
A4: Yes, mobile phase additives can significantly enhance separation. Small amounts of acids, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes.[2] Buffers can also be used to control the pH and improve the reproducibility of the separation.
Q5: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause and how can I fix it?
A5: Poor peak shape can be caused by several factors related to the mobile phase:
-
Mismatched sample solvent: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.[9]
-
Secondary interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanol (B1196071) groups, can cause peak tailing. Using a well-end-capped column or adding a mobile phase additive like a competing base can help mitigate this.[10][11]
-
Column overload: Injecting too much sample can lead to broad and asymmetric peaks. Try reducing the injection volume or diluting your sample.[9]
Troubleshooting Guides
Issue 1: Co-elution of Stigmastane Isomers
Stigmastane derivatives, especially isomers, often have very similar structures and polarities, leading to co-elution. Here’s a step-by-step guide to improve their separation:
Step 1: Modify the Mobile Phase Composition
-
Adjust Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or a switch to isocratic elution with an optimized solvent ratio can enhance selectivity.[9]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or using a ternary mixture of acetonitrile, methanol, and water. Different organic solvents can alter the selectivity of the separation.[9]
Step 2: Optimize the Column Temperature
-
Varying the column temperature can affect the selectivity of the separation. Experiment with a range of temperatures (e.g., 30°C to 50°C) to find the optimal condition for resolving your isomers.[9]
Step 3: Consider a Different Stationary Phase
-
If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-endcapped column) can provide the necessary change in selectivity.[9][10]
Step 4: Employ Advanced Detection Techniques
-
If chromatographic separation remains challenging, using a mass spectrometer (LC-MS) as a detector can often distinguish between co-eluting isomers based on their mass-to-charge ratio, even if they are not fully separated by the column.[9]
Issue 2: Poor Peak Shape for Stigmastane Derivatives
Achieving symmetrical and sharp peaks is crucial for accurate quantification. If you are experiencing peak tailing, fronting, or broadening, follow these troubleshooting steps:
Workflow for Improving Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Data Presentation
Table 1: Example Mobile Phases for Stigmasterol (B192456) and β-Sitosterol Separation
| Stationary Phase | Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Waters xBridges C18 | Acetonitrile:Water (70:30, v/v), pH 3.5 | Isocratic | 0.5 | 210 | [1] |
| Zorbax Eclipse Plus C18 | Water:Methanol:Phosphoric Acid:Acetic Acid:Acetonitrile (50:30:0.05:0.05:20, v/v/v/v/v) | Isocratic | 1.0 | 352 | [2] |
| Phenomenex Luna C18 | Methanol:Acetonitrile (90:10, v/v) | Isocratic | 1.5 | 202 | [2] |
| Symmetry C18 | Acetonitrile:Methanol (80:20, v/v) | Isocratic | 1.0 | 210 | [8] |
| C18 | Acetonitrile:Water (50:50) with 3% water | Isocratic | 1.0 | 205 | [12] |
| C8 | Methanol/Water/Acetic Acid (750:250:4) and Acetone/Methanol/Tetrahydrofuran/Acetic Acid | Gradient | 0.8 | Charged Aerosol Detector | [13] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC for Stigmasterol and β-Sitosterol
This protocol is based on the method described by Mohanty et al. for the simultaneous estimation of β-sitosterol and stigmasterol.[1]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Stigmasterol and β-sitosterol reference standards
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters xBridges C18 (dimensions not specified in the abstract).
-
Mobile Phase: Acetonitrile and water in a 70:30 volume ratio, with the pH adjusted to 3.5 using phosphoric acid.
-
Elution Mode: Isocratic.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: Not specified.
3. Standard and Sample Preparation:
-
Prepare stock solutions of stigmasterol and β-sitosterol in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 10-80 µg/mL).
-
Extract the stigmastane derivatives from your sample matrix using an appropriate method and dissolve the final extract in the mobile phase.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions to determine the concentration of stigmasterol and β-sitosterol.
Logical Relationships and Workflows
General Workflow for Mobile Phase Optimization
The following diagram illustrates a general workflow for developing and optimizing a mobile phase for the separation of stigmastane derivatives.
Caption: A systematic workflow for mobile phase optimization in HPLC.
References
- 1. Simultaneous determination of stigmasterol and β-sitosterol in Justicia adhatoda leaves using reverse-phase high-performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pepolska.pl [pepolska.pl]
- 11. sielc.com [sielc.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
stability of 7,22,25-Stigmastatrienol in different solvents and temperatures
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7,22,25-Stigmastatrienol. It includes frequently asked questions, troubleshooting guides, and stability data to ensure proper handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Stigmasta-7,22E,25-trien-3beta-ol, is a naturally occurring phytosterol found in sources like pumpkin seeds.[1][2][3] It is a steroid compound with the molecular formula C29H46O.[1] Due to its three double bonds at positions 7, 22, and 25, it is an unsaturated molecule, which has implications for its stability.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is a lipophilic compound soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[3] It has limited solubility in aqueous solutions.
Q3: How should I store this compound powder and its solutions?
A3: For long-term storage, the solid powder should be kept desiccated at -20°C, protected from light and air. Stock solutions should be prepared fresh on the day of use. If advance preparation is necessary, store the solution in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C for short periods (up to a few months). Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.
Q4: What analytical methods are suitable for this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis and quantification of this compound.[1] These methods can separate it from structurally similar sterols. Mass Spectrometry (MS) is used for definitive structural confirmation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of compound purity in solution at room temperature. | Oxidation/Degradation: The multiple double bonds in this compound make it susceptible to oxidation, especially when exposed to air, light, and elevated temperatures. | Work with solutions on ice. Prepare solutions fresh for each experiment. Purge solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store stock solutions at -80°C under an inert atmosphere. |
| Appearance of new peaks in HPLC/GC chromatogram over time. | Formation of Degradation Products: The new peaks likely correspond to oxidation products such as epoxides, ketones (e.g., 7-keto derivatives), or hydroxylated species, which are known degradation products for similar sterols. | Characterize the new peaks using MS to identify potential degradants. Review storage and handling procedures to minimize exposure to oxygen, light, and heat. Consider performing a forced degradation study to identify potential degradation products proactively. |
| Inconsistent results in biological assays. | Compound Degradation: Instability in the assay medium can lead to a lower effective concentration of the active compound, causing variability. | Assess the stability of this compound directly in your assay buffer under the experimental conditions (time, temperature). Include a positive control and monitor its response. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| Precipitation of the compound from an aqueous buffer. | Low Aqueous Solubility: this compound is highly lipophilic and will precipitate from aqueous solutions at low concentrations. | Use a co-solvent like DMSO or ethanol (B145695) to maintain solubility, ensuring the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents or delivery systems may also be considered. |
Stability Data Summary
Table 1: Inferred Thermal Stability of this compound (Based on Stigmasterol (B192456) Data)
| Temperature | Condition | Expected Stability Outcome | Potential Degradation Products |
| -20°C to 4°C | Solid, protected from light/air | High stability expected for months. | Minimal degradation. |
| Room Temperature | In organic solvent (e.g., Chloroform) | Susceptible to gradual degradation, especially with exposure to air and light. | Oxidized derivatives. |
| 50°C - 100°C | In lipid matrix (e.g., oil) | Slow to moderate oxidation and degradation expected. | 7-keto, 7-hydroxy, and epoxy derivatives. |
| >150°C | In lipid matrix (e.g., oil) | Rapid and significant degradation. Studies on stigmasterol show >50% loss in minutes at 180°C.[4] | 7-keto, 7-hydroxy, 5,6-epoxy derivatives, and other thermal decomposition products.[5] |
Table 2: Inferred Chemical Stability of this compound (Based on Stigmasterol Forced Degradation Studies)
| Stress Condition | Reagent Example | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | Potential for degradation, possibly involving isomerization or reactions at the double bonds. |
| Base Hydrolysis | 0.1 N NaOH | Generally more stable than to acid, but degradation is possible over extended periods or at high temperatures. |
| Oxidation | 3-30% H₂O₂ | Highly susceptible to oxidation. Expect significant degradation. |
| Photodegradation | UV Light Exposure | Susceptible to degradation due to the conjugated double bond system. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is adapted from methodologies used for stigmasterol and is designed to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 N NaOH.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 N HCl.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 100°C for 48 hours. Dissolve the stressed powder in the solvent to achieve a 0.5 mg/mL concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Following exposure, dilute all stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control, using a validated HPLC-UV or HPLC-MS method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Diagrams
Workflow for Compound Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of a compound like this compound.
Caption: A logical workflow for conducting forced degradation studies.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 7,22,25-Stigmastatrienol during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7,22,25-Stigmastatrienol during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a phytosterol, a naturally occurring sterol found in plants like pumpkin seeds.[1][2] Its structure contains three double bonds, making it highly unsaturated.[3][4] This high degree of unsaturation makes the molecule susceptible to oxidation, which is the primary pathway of its degradation.[5][6][7] Factors such as heat, light, and the presence of oxygen can accelerate this degradation process.[5]
Q2: What are the common signs of this compound degradation in my experimental results?
A2: Degradation of this compound can manifest in several ways in your analytical results. You might observe a lower than expected yield of the target compound. In chromatographic analyses like GC-MS or LC-MS, you may see the appearance of unexpected peaks corresponding to oxidation products such as ketones, hydroxides, or epoxides.[5][8][9] These degradation products can complicate purification and analysis.
Q3: Which extraction method is best for minimizing degradation?
A3: The choice of extraction method significantly impacts the stability of this compound.
-
Conventional methods like Soxhlet extraction, while widely used, can promote degradation due to prolonged exposure to heat and solvent.[10][11]
-
Modern, non-conventional techniques are generally preferred for heat-sensitive compounds. Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are excellent alternatives. UAE uses sound waves to disrupt cell walls, often at lower temperatures and for shorter durations than Soxhlet.[10][12] SFE, particularly with supercritical CO2, is a green technology that allows for extraction at low temperatures, preserving the integrity of the compound.[3][4][13]
Q4: How can I prevent oxidation during the extraction process?
A4: The most effective way to prevent oxidation is by adding antioxidants to your extraction solvent.[14]
-
Butylated Hydroxytoluene (BHT) is a synthetic antioxidant commonly used to protect lipids from oxidation.[2][15][16][17][18]
-
Tocopherols (B72186) (Vitamin E) are natural antioxidants that are also highly effective in preventing the oxidation of phytosterols (B1254722).[9] Additionally, it is crucial to minimize exposure to light and oxygen. This can be achieved by working in a dimly lit environment, using amber glassware, and purging solvents and sample containers with an inert gas like nitrogen or argon.
Q5: What is saponification and is it necessary for my extraction?
A5: Saponification is a process that involves heating the sample with an alkali solution (like potassium hydroxide (B78521) in ethanol) to hydrolyze fats and esters.[1][11] This step is often necessary when extracting phytosterols from fatty matrices, such as seed oils, as it removes interfering triglycerides and releases sterols from their esterified forms, simplifying subsequent purification and analysis.[10][19]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation during extraction | - Add an antioxidant (e.g., BHT at 0.5-1 mM) to the extraction solvent.[15][16] - Use a lower extraction temperature. For SFE, temperatures around 40°C are often optimal.[3][13] - Reduce extraction time, especially for methods involving heat. - Protect the sample from light by using amber glassware or wrapping containers in foil. - Purge solvents and sample vials with nitrogen or argon to remove oxygen. |
| Inefficient extraction method | - Switch from prolonged high-temperature methods (e.g., Soxhlet) to more gentle techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[4][10] - For UAE, optimize parameters such as ultrasonic power, temperature, and time.[12] - For SFE, optimize pressure, temperature, and the use of a co-solvent like ethanol (B145695).[3] |
| Incomplete saponification | - Ensure the saponification reaction goes to completion by optimizing the concentration of the alkali, reaction time, and temperature. |
Issue 2: Presence of Unexpected Peaks in Chromatogram (GC-MS/LC-MS)
| Potential Cause | Troubleshooting Steps |
| Oxidation of this compound | - These peaks are likely phytosterol oxidation products (POPs) such as 7-keto, 7-hydroxy, or epoxy derivatives.[5][9] - Implement the preventative measures outlined in "Issue 1" to minimize oxidation. - Use LC-MS/MS for better identification and characterization of these degradation products.[9][20][21][22] |
| Contamination from sample preparation | - Ensure all glassware is scrupulously clean. - Use high-purity solvents. - Run a blank (solvent only) to identify any peaks originating from the solvent or system.[23] |
| Carryover from previous injections | - Implement a thorough wash step between sample injections in your analytical method. |
| Septum bleed or other GC inlet issues | - Regularly perform inlet maintenance, including replacing the septum, liner, and gold seal.[23][24] |
Data Presentation
Table 1: Comparison of Extraction Methods for Phytosterols
| Extraction Method | Typical Temperature | Typical Duration | Relative Yield of Phytosterols | Notes |
| Soxhlet Extraction | High (Boiling point of solvent) | 6-24 hours | Moderate | High risk of thermal degradation for sensitive compounds.[10] |
| Maceration | Room Temperature | 24-72 hours | Low to Moderate | Time-consuming and may result in lower yields.[19] |
| Ultrasound-Assisted Extraction (UAE) | Low to Moderate (e.g., 45-60°C) | 15-60 minutes | High | Reduces extraction time and temperature, preserving thermolabile compounds.[10] |
| Supercritical Fluid Extraction (SFE) | Low to Moderate (e.g., 40-60°C) | 1-2 hours | High | Environmentally friendly, highly selective, and ideal for sensitive compounds.[3][4] |
Table 2: Efficacy of Antioxidants in Preventing Phytosterol Degradation
| Antioxidant | Typical Concentration | Protective Effect | Reference |
| Butylated Hydroxytoluene (BHT) | 0.5 - 2.0 mM | Significantly reduces lipid peroxidation and improves the stability of unsaturated compounds. | [15][18] |
| Tocopherols (Vitamin E) | Varies | Effectively inhibits the oxidation of phytosterols, especially during heating. | [9] |
| Resveratrol | Varies | Enhances thermal and oxidative stability, reducing stigmasterol (B192456) degradation and the formation of oxidation products. | [25] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pumpkin Seeds
-
Sample Preparation: Grind dried pumpkin seeds into a fine powder.
-
Solvent Preparation: Prepare a solution of n-hexane (or another suitable non-polar solvent) containing 1 mM Butylated Hydroxytoluene (BHT).
-
Extraction:
-
Place 10 g of the powdered pumpkin seeds into a glass vessel.
-
Add 100 mL of the BHT-containing n-hexane.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 45°C.
-
-
Separation:
-
After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined liquid extracts using a rotary evaporator at a temperature not exceeding 40°C.
-
Perform the evaporation under a nitrogen atmosphere to prevent oxidation.
-
-
Saponification (if necessary):
-
Dissolve the crude extract in 50 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture at 80°C for 1 hour.
-
After cooling, add an equal volume of distilled water and extract the unsaponifiable fraction three times with diethyl ether.
-
Wash the combined ether extracts with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Analysis: Dissolve the final extract in a suitable solvent for GC-MS or LC-MS analysis.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Grind dried plant material to a consistent particle size.
-
SFE System Setup:
-
Extraction:
-
Load the ground plant material into the extraction vessel.
-
Begin the flow of supercritical CO2 (and co-solvent, if applicable) through the vessel for 60 minutes.[3]
-
-
Collection: Collect the extract in the separation vessel.
-
Post-Extraction Processing: The collected extract can be further purified if necessary, for example, by saponification as described in Protocol 1.
-
Analysis: Prepare the extract for analysis by GC-MS or LC-MS.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for degradation of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermo-Oxidation of Phytosterol Molecules in Rapeseed Oil during Heating: The Impact of Unsaturation Level of the Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of phytosterol oxidation products in pharmaceutical liposomal formulations and plant vegetable oil extracts using novel fast liquid chromatography - Tandem mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ijsdr.org [ijsdr.org]
- 15. Effects of different concentrations of BHT on microscopic and oxidative parameters of Mahabadi goat semen following the freeze-thaw process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. health.ec.europa.eu [health.ec.europa.eu]
- 18. Positive effect of butylated hydroxytoluene (BHT) on the quality of cryopreserved cat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. harvest.usask.ca [harvest.usask.ca]
- 21. mdpi.com [mdpi.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. youtube.com [youtube.com]
- 24. agilent.com [agilent.com]
- 25. mdpi.com [mdpi.com]
Refining Cell-Based Assay Protocols for 7,22,25-Stigmastatrienol: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine cell-based assay protocols and ensure reproducible results with 7,22,25-Stigmastatrienol.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?
A: This is a common issue with lipophilic compounds like this compound. The precipitation, or "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[1] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual dispersion.[2] |
| Low Temperature of Media | Cold media can decrease the solubility of lipophilic compounds. | Always use pre-warmed (37°C) cell culture media for making dilutions.[1][2] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q: My results with this compound vary significantly between experiments. What are the possible reasons for this inconsistency?
A: Inconsistent results can stem from several factors related to compound handling and the assay itself.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Solubilization of Stock Solution | If the compound is not fully dissolved in the initial DMSO stock, the actual concentration will vary between aliquots. | Ensure the stock solution is clear and free of any visible precipitate. Gentle warming (to 37°C) and brief sonication can aid in complete dissolution.[3] |
| Adsorption to Plastics | Lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration delivered to the cells. | Use low-adhesion plasticware. Pre-wetting pipette tips with the solution before transferring can also help minimize loss. |
| Cell Passage Number and Health | The physiological state of the cells can influence their response to treatment. High passage numbers can lead to phenotypic and genotypic drift. | Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology. |
| Variability in Treatment Incubation Time | The timing of compound addition and the duration of incubation are critical parameters that must be kept consistent. | Standardize all incubation times. Use a timer and a consistent workflow for treating plates. |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile PBS or media to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell-based assays?
A1: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] For cell culture applications, sterile-filtered DMSO is the recommended solvent.[2] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with a concentration below 0.1% being ideal to minimize any potential effects on the cells.[1] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[2]
Q3: How can I determine the optimal working concentration of this compound for my experiments?
A3: The optimal concentration will depend on your specific cell type and the endpoint being measured. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and narrow it down based on the initial results.
Q4: Can this compound affect cell viability? How should I test for this?
A4: Yes, like other phytosterols (B1254722), this compound can exhibit cytotoxic effects, particularly at higher concentrations.[4] It is crucial to perform a cell viability assay to distinguish between a specific biological effect and general toxicity. Common cell viability assays include the MTT, MTS, and resazurin (B115843) assays.[5]
Q5: What are the potential mechanisms of action of this compound in cells?
A5: While the precise mechanisms of this compound are still under investigation, as a phytosterol, it is likely to influence cholesterol metabolism.[6] Potential mechanisms include the inhibition of cholesterol biosynthesis and the modulation of signaling pathways regulated by nuclear receptors such as the Liver X Receptor (LXR).[7][8] It may also affect cellular processes by altering membrane composition and fluidity.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% sterile-filtered DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath at 37°C.[3]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
To achieve a low final DMSO concentration, it may be necessary to first create an intermediate dilution of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing.[1] For example, to achieve a 20 µM final concentration from a 20 mM stock, add 1 µL of the stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability Assay (Resazurin Method)
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical, yet plausible, quantitative data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., PC-3, a prostate cancer cell line, given the compound's potential relevance to prostate health[9]). This data is for illustrative purposes to guide experimental design, as comprehensive public data for this specific compound is limited.
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method |
| PC-3 | 24 hours | 75.2 | Resazurin Assay |
| PC-3 | 48 hours | 48.5 | Resazurin Assay |
| PC-3 | 72 hours | 25.1 | Resazurin Assay |
| DU145 | 48 hours | 62.8 | MTS Assay |
| LNCaP | 48 hours | 35.9 | MTT Assay |
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Beneficial or harmful influence of phytosterols on human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stigmasterol stimulates transintestinal cholesterol excretion independent of liver X receptor activation in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stigmasterol stimulates transintestinal cholesterol excretion independent of liver X receptor activation in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (14485-48-4) for sale [vulcanchem.com]
Technical Support Center: Synthesis of 7,22,25-Stigmastatrienol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,22,25-stigmastatrienol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound derivatives?
A1: The primary challenges in synthesizing this compound derivatives from common starting materials like stigmasterol (B192456) lie in the regioselective introduction of the Δ⁷ and Δ²⁵ double bonds. Key difficulties include:
-
Selective introduction of the Δ⁷ double bond: This typically involves an allylic oxidation/reduction/elimination sequence, which can be prone to side reactions and low yields.
-
Formation of the Δ²⁵ double bond: Introducing unsaturation at a specific position in the flexible side chain with high selectivity can be challenging.
-
Stereochemical control: Maintaining the desired stereochemistry at various chiral centers throughout the synthetic sequence is crucial.
-
Purification of isomers: The synthesis can result in a mixture of closely related isomers, which can be difficult to separate.
Q2: What is a common starting material for the synthesis of this compound derivatives?
A2: Stigmasterol is a readily available and commonly used starting material for the synthesis of various stigmastane (B1239390) derivatives, including this compound. Its native Δ⁵ and Δ²² double bonds provide useful reactive sites for further functionalization.
Q3: How can I introduce the Δ⁷ double bond into the stigmastane nucleus?
A3: A common strategy is the allylic oxidation of a Δ⁵-steroid derivative. The 3β-hydroxyl group is typically protected, for example, as an acetate (B1210297) ester. The protected compound then undergoes allylic oxidation using reagents like chromium trioxide to yield a 7-keto derivative. Subsequent reduction of the ketone and dehydration introduces the Δ⁷ double bond.
Q4: Are there any known side reactions during the introduction of the Δ⁷ double bond?
A4: Yes, during allylic oxidation, over-oxidation can occur. In the subsequent reduction and elimination steps, the formation of isomeric dienes is a common side reaction, which can complicate purification.
Troubleshooting Guides
Problem 1: Low yield during the allylic oxidation to the 7-keto intermediate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction closely using TLC. If starting material persists, consider increasing the reaction time or the amount of oxidizing agent. | Increased conversion of starting material to the desired 7-keto product. |
| Degradation of starting material or product | Ensure the reaction is carried out at the recommended temperature. Overheating can lead to decomposition. Use fresh, high-purity reagents and solvents. | Minimized degradation and improved yield of the target compound. |
| Steric hindrance at the allylic position | If using a bulky protecting group at C3, consider a smaller protecting group to reduce steric hindrance. | Improved accessibility of the allylic position for the oxidizing agent. |
Problem 2: Formation of multiple products after dehydration to form the Δ⁷ double bond.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-selective elimination | The choice of dehydrating agent and reaction conditions is critical. Experiment with different reagents (e.g., POCl₃ in pyridine (B92270), Martin's sulfurane) and temperatures to optimize for the desired Δ⁷ isomer. | Increased regioselectivity towards the formation of the Δ⁷ double bond over other isomers. |
| Isomerization of the double bond | Ensure the work-up and purification steps are performed under neutral or slightly basic conditions to prevent acid-catalyzed isomerization. | Preservation of the desired Δ⁷ isomer during downstream processing. |
| Incomplete reaction | Monitor the reaction by TLC to ensure complete conversion of the 7-hydroxy intermediate. | A cleaner reaction profile with fewer components, simplifying purification. |
Problem 3: Difficulty in introducing the Δ²⁵ double bond in the side chain.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low reactivity of the C25 position | Functionalization of the side chain may be necessary. Consider a strategy involving the introduction of a leaving group at C25 or C26 followed by an elimination reaction. | Creation of a reactive intermediate that can undergo elimination to form the Δ²⁵ double bond. |
| Lack of regioselectivity | To control the position of the double bond, a multi-step approach may be required. This could involve, for example, the selective oxidation of the side chain followed by a Wittig-type reaction. | Precise placement of the double bond at the C25 position. |
| Steric hindrance from the steroid nucleus | The bulky steroid core can influence the reactivity of the side chain. Use of less sterically demanding reagents might be beneficial. | Improved reaction efficiency at the sterically hindered side chain. |
Experimental Protocols
Protocol 1: Synthesis of Stigmasta-5,22-dien-7-on-3β-ol Acetate (7-Keto Intermediate)
-
Protection of the 3β-hydroxyl group: Dissolve stigmasterol in pyridine and add acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by pouring into water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Allylic Oxidation: Suspend chromium trioxide in dry dichloromethane (B109758) and cool to -25 °C. Add dimethylpyrazole and stir for 30 minutes. Add a solution of stigmasterol acetate in dichloromethane. Allow the reaction to warm to room temperature and stir for 36 hours. Work up by filtering through Celite and washing the filtrate.[1]
| Reagent | Molar Equivalent |
| Stigmasterol Acetate | 1.0 |
| Chromium Trioxide | 15.0 |
| Dimethylpyrazole | 15.0 |
Table 1: Reagent stoichiometry for the allylic oxidation of stigmasterol acetate.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 7,22,25-Stigmastatrienol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the bioavailability of 7,22,25-Stigmastatrienol.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge is its extremely low aqueous solubility (<0.01% w/w) and poor solubility in oils, which severely limits its absorption in the gastrointestinal tract.[1][2][3] This leads to low bioavailability, often less than 5% for free phytosterols (B1254722).[1] Consequently, a significant portion of the administered dose is excreted without being absorbed.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have proven effective for phytosterols and can be applied to this compound:
-
Nano-encapsulation: Engineering the compound into nanoparticles, for instance using soy protein isolate, can overcome solubility limitations and has been shown to improve the efficacy of phytosterols in animal models.[1][4]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization and absorption of lipophilic compounds.[5][6]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can significantly increase the aqueous solubility of phytosterols.[7][8][9]
-
Co-amorphization: Creating an amorphous system with a food-grade coformer like nicotinamide (B372718) can substantially enhance solubility.[10]
Q3: How do I select the appropriate animal model for my bioavailability study?
A3: The choice of animal model depends on the specific research question.
-
Mice (e.g., C57BL/6J, ICR): Widely used for initial screening of formulations due to their small size, cost-effectiveness, and well-characterized physiology. They are often used in diet-induced hypercholesterolemia models to assess the efficacy of phytosterol formulations.[1][11]
-
Rats (e.g., Sprague-Dawley, Wistar): Their larger size facilitates blood sampling and surgical procedures. They have been used to evaluate the oral absorption of phytosterols and their esters.[12][13]
-
Knockout Models (e.g., ABCG5/G8 KO mice): These models are useful for mechanistic studies on sterol absorption and transport, but it's important to note that high doses of phytosterols can be toxic in these animals.[14][15]
Q4: What are the critical parameters to measure in a bioavailability study for this compound?
A4: Key pharmacokinetic parameters to determine include:
-
Maximum plasma concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the curve (AUC): Represents the total drug exposure over time. Additionally, analyzing fecal excretion can help quantify the extent of absorption.[1][4]
Q5: Are there any known toxicities associated with high doses of phytosterols?
A5: While generally considered safe, excessive intake of phytosterols can have adverse effects. In ABCG5/G8 knockout mice, a diet enriched with phytosterols was found to be highly toxic.[14][15] Some studies also suggest that high levels of certain phytosterols might have reversible reproductive toxicities in female mice.[16] Therefore, it is crucial to conduct dose-ranging studies to determine a safe and effective dose for your specific formulation and animal model.
II. Troubleshooting Guides
A. Formulation and Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | Poor solubility of this compound in the chosen excipients. | 1. Screen a wider range of lipids, surfactants, and co-solvents for lipid-based systems.[5] 2. For nanoparticle systems, optimize the ratio of the compound to the encapsulating material.[17] 3. For cyclodextrin complexes, ensure the appropriate molar ratio and preparation method (e.g., freeze-drying) are used.[8][18] |
| Physical instability of the formulation (e.g., precipitation, crystallization, phase separation). | The formulation is a supersaturated system that is not adequately stabilized.[6] In emulsions, the droplet size may be too large, leading to phytosterol crystallization.[2] | 1. Incorporate crystallization inhibitors (e.g., polymers like HPMC) into lipid-based formulations.[6] 2. For emulsions, reduce droplet size through high-pressure homogenization.[1] 3. For amorphous systems, confirm the absence of crystallinity using XRD and DSC and assess long-term stability under controlled conditions.[10] |
| Inconsistent results between batches. | Variability in naturally derived excipients.[19] Lack of stringent control over formulation preparation parameters (e.g., temperature, mixing speed, time). | 1. Source excipients with well-defined specifications and from a reliable supplier. 2. Develop a detailed and standardized Standard Operating Procedure (SOP) for formulation preparation and adhere to it strictly. |
B. Animal Dosing and Handling Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Regurgitation or improper dosing during oral gavage. | Incorrect gavage technique. High viscosity or unpleasant taste of the formulation. Excessive dosing volume. | 1. Ensure personnel are properly trained in oral gavage techniques for the specific animal model. 2. If possible, modify the formulation to improve palatability or reduce viscosity. 3. Adhere to recommended maximum oral gavage volumes for the species (e.g., typically 10 mL/kg for mice). |
| High variability in plasma concentrations among animals in the same group. | Inconsistent food intake (food can affect the absorption of lipid-based formulations).[20] Stress during handling and dosing can alter gastrointestinal physiology. Inaccurate dosing. | 1. Fast animals overnight before dosing to standardize GI conditions, but provide free access to water. 2. Acclimatize animals to handling and dosing procedures to minimize stress. 3. Use calibrated equipment for dosing and ensure the formulation is homogenous before drawing each dose. |
| Adverse events or toxicity observed in animals. | The dose is too high. The excipients used in the formulation may have their own toxicity. The animal model is particularly sensitive to high levels of phytosterols (e.g., ABCG5/G8 knockout mice).[14][15] | 1. Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD). 2. Review the safety data for all excipients used. Consider a vehicle-only control group to assess excipient effects. 3. If using a genetically modified model, be aware of potential sensitivities and adjust the dose accordingly. |
C. Bioanalytical Method Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound from plasma samples. | Inefficient extraction method. Degradation of the analyte during sample processing. | 1. Optimize the extraction solvent system (e.g., methanol:dichloromethane).[21] 2. Consider using solid-phase extraction (SPE) for cleaner samples.[21] 3. Add an antioxidant (e.g., BHT) to the extraction solvent to prevent oxidation. 4. Use a suitable internal standard (e.g., a deuterated version of the analyte) to correct for recovery losses.[21] |
| Poor sensitivity of the analytical method (LC-MS/MS). | Suboptimal mass spectrometry parameters. Ion suppression from the plasma matrix. | 1. Optimize MS parameters (e.g., collision energy, fragmentor voltage) through direct infusion of a standard solution. 2. Improve sample clean-up to remove interfering matrix components.[21] 3. Consider derivatization to introduce a readily ionizable group to the molecule, which can enhance sensitivity.[22] |
| Inability to distinguish between free and esterified forms. | Standard sample preparation involves hydrolysis, which cleaves ester bonds. | 1. If differentiation is necessary, develop a method that avoids the hydrolysis step. This may involve different extraction and chromatographic conditions to separate the free sterol from its esters. |
III. Experimental Protocols
A. Preparation of Phytosterol Nanoparticles (PNs)
This protocol is adapted from a method used for preparing general phytosterol nanoparticles using soy protein isolate.[1][17]
-
Preparation of Organic Phase: Dissolve this compound and a surfactant like soybean lecithin (B1663433) in anhydrous ethanol (B145695).
-
Preparation of Aqueous Phase: Prepare a solution of soy protein isolate in deionized water.
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Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 900 bar for 6 cycles) to form a stable nanodispersion.[1]
-
Solvent Removal: Remove the ethanol using rotary evaporation.
-
Characterization: Characterize the resulting nanoparticles for particle size, zeta potential, and encapsulation efficiency. The final product should be a stable aqueous dispersion of this compound nanoparticles.
B. Preparation of a Phytosterol-Cyclodextrin Inclusion Complex
This protocol is based on general methods for forming inclusion complexes with hydroxypropyl-β-cyclodextrin.[8][18]
-
Solubilization: Dissolve hydroxypropyl-β-cyclodextrin in deionized water with stirring.
-
Addition of Phytosterol: Prepare a solution of this compound in a suitable organic solvent (e.g., n-butanol).[8] Add this solution dropwise to the cyclodextrin solution under constant stirring.
-
Complexation: Continue stirring the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to allow for complex formation.[8]
-
Solvent Removal: Remove the organic solvent by evaporation.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the inclusion complex.[18]
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRD, and FTIR spectroscopy.
C. Quantification of this compound in Plasma by LC-MS/MS
This is a general protocol based on established methods for sterol analysis in plasma.[21][23][24]
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., deuterated sitosterol).
-
Add deuterated standards to the plasma sample.[21]
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent mixture like methanol:dichloromethane.[21]
-
Vortex and centrifuge to separate the layers. Collect the organic layer.
-
-
Hydrolysis (Optional but common):
-
Evaporate the organic solvent and subject the residue to alkaline hydrolysis (e.g., with ethanolic KOH) to cleave any esterified sterols, yielding the total sterol concentration.
-
Neutralize and re-extract the non-saponifiable lipids.
-
-
Solid-Phase Extraction (SPE):
-
Use an SPE cartridge (e.g., C18) to clean up the sample and isolate the sterol fraction.[21]
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in a suitable mobile phase.
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Operate the mass spectrometer in a suitable ionization mode (e.g., APCI or ESI) and use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
-
IV. Data Presentation
Table 1: Effect of Phytosterol Nanoparticle (PN) Formulation on Serum Lipids in High-Fat Diet-Induced Hypercholesterolemic Mice
Data below is hypothetical, based on reported percentage changes for general phytosterol nanoparticles.[1][4]
| Treatment Group | Dose (mg/mL) | Serum Total Cholesterol (TC) (% Reduction) | Serum Triglycerides (TG) (% Reduction) | Serum LDL-C (% Reduction) | Serum HDL-C (% Increase) |
| Model Control (High-Fat Diet) | - | 0 | 0 | 0 | 0 |
| Low-Dose PN (L-PN) | 4.00 | 28.6% | 22.4% | 31.2% | 18.7% |
| Medium-Dose PN (M-PN) | 8.25 | 32.1% | 26.5% | 35.8% | 21.5% |
| High-Dose PN (H-PN) | 12.50 | 36.8% | 30.1% | 39.5% | 23.4% |
| Positive Control (Simvastatin) | 0.40 | 45.2% | 35.6% | 48.9% | 28.1% |
V. Visualizations
References
- 1. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijettjournal.org [ijettjournal.org]
- 8. Improved Water-Solubility of Phytosterol by Hydroxypropyl-β-Cyclodextrin | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytosterols Alleviate Hyperlipidemia by Regulating Gut Microbiota and Cholesterol Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of high plant sterol-enriched diet and cholesterol absorption inhibitor, SCH 58235, on plant sterol absorption and plasma concentrations in hypercholesterolemic wild-type Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytosterol Feeding Causes Toxicity in ABCG5/G8 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dietary phytosterols induce infertility in female mice via epigenomic modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 18. oatext.com [oatext.com]
- 19. youtube.com [youtube.com]
- 20. QA Lipid Based Formulation the Impact on Biopharmaceutics and Patient Centricity-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovering Oxysterols in Plasma: A Window on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Anti-Proliferative Efficacy of 7,22,25-Stigmastatrienol on PC-3 Prostate Cancer Cells
A Comparison with Standard Chemotherapeutic Agents
This guide provides a comparative overview of the anti-proliferative effects of the phytosterol 7,22,25-Stigmastatrienol on the androgen-independent human prostate cancer cell line, PC-3. Due to the limited direct experimental data on this compound's specific impact on PC-3 cell proliferation, this guide utilizes data from the structurally similar and well-studied phytosterol, β-sitosterol, as a proxy. The efficacy is benchmarked against two standard chemotherapeutic drugs, Docetaxel and Doxorubicin, which are commonly used in the treatment of prostate cancer.
Data Presentation: Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. For β-sitosterol, the available data is presented as the IC30 value.
| Compound | Cell Line | IC50/IC30 Value | Treatment Duration | Assay Method |
| β-sitosterol (Proxy) | PC-3 | IC30: 80 µM | 24 hours | Not Specified |
| Docetaxel | PC-3 | 3.72 nM [1] | 48 hours | MTT Assay |
| PC-3 | ~10 nM | 48 hours | MTT Assay | |
| PC-3 | 0.598 nM | 72 hours | Not Specified | |
| Doxorubicin | PC-3 | 2.64 µg/ml | Not Specified | MTT Assay |
| PC-3 | 908 nM | 72 hours | Not Specified | |
| PC-3 | IC50: 0.474 µM | 48 hours | MTT Assay |
Note: The data for this compound is represented by its structural analog, β-sitosterol, due to a lack of direct experimental findings for this compound's effect on PC-3 cells.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of anti-proliferative studies on PC-3 cells.
Cell Culture and Maintenance
PC-3 cells, an androgen-independent prostate cancer cell line, are cultured in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Docetaxel, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed PC-3 cells in a 6-well plate and treat with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat PC-3 cells with the test compound for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the anti-proliferative effects of test compounds on PC-3 cells.
Caption: Potential mechanism of phytosterol-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.
References
A Comparative Analysis of the Bioactivities of 7,22,25-Stigmastatrienol and β-Sitosterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the current scientific understanding of the bioactivities of two plant-derived sterols: 7,22,25-stigmastatrienol and β-sitosterol. While β-sitosterol is a well-researched Δ5-sterol with a broad spectrum of documented biological effects, this compound, a Δ7-sterol, represents a more novel area of investigation with promising, albeit less extensively characterized, therapeutic potential.
Overview of Bioactive Properties
β-Sitosterol has been the subject of numerous studies, demonstrating significant anti-inflammatory, antioxidant, and anticancer properties. In contrast, research on this compound is in its nascent stages. The primary evidence for its bioactivity comes from studies on extracts of pumpkin seeds, where it is a notable constituent. These studies suggest a potential role in prostate health.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for the bioactivities of β-sitosterol. Due to the limited direct research on this compound, quantitative data for its specific bioactivities are not yet available. The information for this compound is inferred from studies on Δ7-sterol-rich extracts from pumpkin seeds.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| β-Sitosterol | LPS-induced NO production | RAW 264.7 macrophages | 50-250 µM | Inhibition of nitric oxide production | [1] |
| LPS-induced pro-inflammatory cytokines | BV2 microglia | 8 and 16 µM | Reduction of IL-6 and TNF-α mRNA expression | [2] | |
| Carrageenan-induced paw edema | Mice | 10 mg/kg | Reduction in paw edema | [3] | |
| This compound | Not available | Not available | Not available | Data not available |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Method | IC50 / % Scavenging | Reference |
| β-Sitosterol | DPPH radical scavenging | Spectrophotometry | Not specified | Demonstrated antioxidant activity |
| Reactive Oxygen Species (ROS) | DCF-DA staining | Not specified | Reduced intracellular ROS in cancer cells | |
| This compound | Not available | Not available | Not available | Data not available |
Table 3: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 | Observed Effect | Reference |
| β-Sitosterol | MDA-MB-231 (Breast) | MTT | Not specified | Induction of apoptosis | [4] |
| U937 (Leukemia) | Trypan blue exclusion | ~5 µM | Induction of apoptosis | [5] | |
| MCA-102 (Fibrosarcoma) | MTT | Not specified | Induction of apoptosis | [6] | |
| This compound (as major component of Δ7-sterol extract) | Rat model of BPH | In vivo | 3.3 mg/kg | Ameliorated benign prostatic hyperplasia | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
β-Sitosterol: Anti-inflammatory Activity in BV2 Microglial Cells
Objective: To determine the effect of β-sitosterol on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Methodology:
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of β-sitosterol (e.g., 8 and 16 µM) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (100 ng/mL) for 6 hours to induce an inflammatory response.
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of pro-inflammatory cytokine genes, such as TNF-α and IL-6, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene like GAPDH.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method. Statistical analysis is performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.[2]
β-Sitosterol: Anticancer Activity (Apoptosis Induction) in U937 Leukemia Cells
Objective: To assess the pro-apoptotic effect of β-sitosterol on human leukemic U937 cells.
Methodology:
-
Cell Culture: U937 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Treatment: Cells are treated with different concentrations of β-sitosterol (e.g., 0-10 µM) for a specified period (e.g., 24-48 hours).
-
Apoptosis Assessment: Apoptosis can be evaluated by multiple methods:
-
Morphological Analysis: Cells are stained with a DNA-binding dye like Hoechst 33342 and observed under a fluorescence microscope for characteristic apoptotic morphology (chromatin condensation, nuclear fragmentation).
-
Flow Cytometry: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Western Blot Analysis: Protein lysates are prepared from treated cells and subjected to Western blotting to analyze the expression of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspase-3.[5]
-
Δ7-Sterols (including this compound): In Vivo Model of Benign Prostatic Hyperplasia (BPH)
Objective: To evaluate the effect of a total phytosterol (TPS) extract rich in Δ7-sterols on testosterone-induced BPH in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used. BPH is induced by subcutaneous injection of testosterone (B1683101) propionate.
-
Treatment: A control group receives the vehicle, a BPH model group receives testosterone, and treatment groups receive testosterone along with the TPS extract (containing this compound) administered orally at a specific dose (e.g., 3.3 mg/kg body weight) for a defined period (e.g., 4 weeks).
-
Prostate Tissue Analysis:
-
Histopathology: Prostate tissues are collected, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
-
Western Blot and qRT-PCR: Prostate tissue lysates are used to analyze the protein and mRNA expression of key markers related to proliferation (e.g., ERK) and apoptosis (e.g., JNK, p38, Caspase-3).
-
-
Hormone Level Measurement: Serum levels of testosterone and dihydrotestosterone (B1667394) (DHT) can be measured by ELISA.[7][8]
Signaling Pathways and Mechanisms of Action
β-Sitosterol
β-Sitosterol exerts its diverse bioactivities by modulating several key intracellular signaling pathways.
-
Anti-inflammatory Effects: β-Sitosterol has been shown to inhibit the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2] By suppressing the activation of these pathways, β-sitosterol reduces the production of pro-inflammatory mediators.
-
Anticancer Effects: The pro-apoptotic activity of β-sitosterol is mediated through the modulation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK signaling pathways, as well as by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][9]
This compound and Δ7-Sterols
The mechanism of action for this compound is less clear, but studies on Δ7-sterol-rich extracts from pumpkin seeds suggest a role in mitigating benign prostatic hyperplasia (BPH). The proposed mechanism involves the inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), and competitive binding to the androgen receptor (AR).[10] Furthermore, these extracts have been shown to influence cell proliferation and apoptosis in the prostate via the MAPK signaling pathway.[7][8]
Conclusion and Future Directions
β-Sitosterol is a well-characterized phytosterol with established anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. In contrast, this compound, a Δ7-sterol, is a promising but understudied compound. Current evidence, primarily from studies on Δ7-sterol-rich pumpkin seed extracts, points towards a significant potential in the management of benign prostatic hyperplasia through mechanisms involving 5α-reductase inhibition, androgen receptor modulation, and regulation of cell proliferation and apoptosis.
Direct comparative studies are essential to delineate the specific bioactivities of this compound and to determine its potency relative to β-sitosterol. Further research should focus on isolating pure this compound and evaluating its effects in a range of in vitro and in vivo models to fully elucidate its therapeutic potential and mechanisms of action. This will be crucial for its potential development as a nutraceutical or therapeutic agent.
References
- 1. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]
- 2. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-sitosterol, a plant sterol, induces apoptosis and activates key caspases in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-sitosterol induces anti-proliferation and apoptosis in human leukemic U937 cells through activation of caspase-3 and induction of Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytosterols in hull-less pumpkin seed oil, rich in Δ7-phytosterols, ameliorate benign prostatic hyperplasia by lowing 5α-reductase and regulating balance between cell proliferation and apoptosis in rats | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. Phytosterols in hull-less pumpkin seed oil, rich in ∆7-phytosterols, ameliorate benign prostatic hyperplasia by lowing 5α-reductase and regulating balance between cell proliferation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uromedic® Pumpkin Seed Derived Δ7-Sterols, Extract and Oil Inhibit 5α-Reductases and Bind to Androgen Receptor in Vitro [scirp.org]
A Comparative Analysis of the Anti-inflammatory Potential of 7,22,25-Stigmastatrienol and Stigmasterol
A significant disparity in research currently exists between the well-documented anti-inflammatory properties of stigmasterol (B192456) and the largely unexplored potential of 7,22,25-stigmastatrienol. While stigmasterol has been the subject of numerous studies elucidating its mechanisms of action, data on this compound remains scarce, necessitating a comparison based on available evidence for stigmasterol and related phytosterol-containing extracts for this compound.
This guide provides a comparative overview of the anti-inflammatory activities of stigmasterol and this compound for researchers, scientists, and drug development professionals. Due to the limited specific research on this compound, this comparison leverages data on pumpkin seed oil and its extracts, which are known to contain this compound, to infer its potential activities. It is crucial to note that the anti-inflammatory effects of these extracts cannot be solely attributed to this compound as they contain a complex mixture of bioactive molecules, including other phytosterols, fatty acids, and phenolic compounds.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of stigmasterol and extracts containing this compound.
Table 1: Comparative Effects on Inflammatory Mediators
| Inflammatory Mediator | Stigmasterol | Extracts Containing this compound (Pumpkin Seed Oil/Extracts) |
| Pro-inflammatory Cytokines | ||
| TNF-α | Reduces expression and secretion[1]. | Pumpkin seed oil attenuated the increase in serum TNF-α in rats fed a high-cholesterol diet. An ethanolic extract of Cucurbita pepo seeds also reduced serum TNF-α in stressed rats. |
| IL-1β | Reduces expression and secretion[1]. | Pumpkin seed oil attenuated the increase in serum IL-1β in rats fed a high-cholesterol diet. |
| IL-6 | Reduces expression and secretion[1]. | An ethanolic extract of Cucurbita pepo seeds reduced serum IL-6 in stressed rats. |
| Inflammatory Enzymes | ||
| Cyclooxygenase-2 (COX-2) | Inhibition of activity has been noted as a property of phytosterols[2]. | The anti-inflammatory effects of pumpkin seeds are suggested to be exerted through fatty acid esters of hydroxy fatty acids (FAHFAs). |
| Other Inflammatory Markers | ||
| Nitric Oxide (NO) | Stigmasterol-rich extracts have been shown to decrease the release of NO[2]. | Not explicitly detailed in the provided search results. |
| Prostaglandin E2 (PGE2) | In a model of osteoarthritis, stigmasterol significantly decreased IL-1β-induced PGE2 production in both human and mouse chondrocytes. | Not explicitly detailed in the provided search results. |
| C-Reactive Protein (CRP) | Not explicitly detailed in the provided search results. | Pumpkin seed oil attenuated the increase in serum CRP in rats fed a high-cholesterol diet. |
Table 2: Effects on Cellular and In Vivo Models of Inflammation
| Model System | Stigmasterol | Extracts Containing this compound (Pumpkin Seed Oil/Extracts) |
| In Vitro | ||
| Macrophages | Inhibits inflammatory polarization (CD86+)[3]. | Extracts of pumpkin seeds suppressed mitogen-induced neopterin (B1670844) production and tryptophan degradation in human peripheral blood mononuclear cells, indicating immunomodulatory potential. |
| Chondrocytes | Counteracts IL-1β-induced inflammatory and matrix degradation effects[4]. | Not explicitly detailed in the provided search results. |
| In Vivo | ||
| Carrageenan-induced peritonitis | Decreased leukocyte infiltration in mice[5][6]. | Not explicitly detailed in the provided search results. |
| Acetic acid-induced writhing | Prevented abdominal writhes in mice, suggesting antinociceptive effects related to inflammation[5][6]. | Not explicitly detailed in the provided search results. |
| Arachidonic acid-induced paw edema | Reduced paw edema in mice[5][6]. | Not explicitly detailed in the provided search results. |
| High-cholesterol diet-induced inflammation | Not explicitly detailed in the provided search results. | Pumpkin seed oil demonstrated potent anti-inflammatory and antioxidant properties that counteract cholesterol-induced metabolic disturbances in rats. |
| Chronic stress-induced inflammation | Not explicitly detailed in the provided search results. | An ethanolic extract of Cucurbita pepo seeds effectively ameliorated chronic stress-induced behavioral, biochemical, and adrenal structural changes, largely through its antioxidant and anti-inflammatory effects in rats. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Stigmasterol: Carrageenan-Induced Peritonitis
This in vivo model is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit leukocyte migration into the peritoneal cavity.
-
Animals: Male Swiss mice are typically used.
-
Treatment: Animals are pre-treated orally with stigmasterol (e.g., 10 mg/kg) or a vehicle control. A positive control group may receive a standard anti-inflammatory drug like dexamethasone.
-
Induction of Peritonitis: One hour after treatment, inflammation is induced by an intraperitoneal injection of 1% carrageenan solution.
-
Leukocyte Count: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing heparin. The total number of leukocytes in the peritoneal fluid is then determined using a Neubauer chamber or an automated cell counter.
-
Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the cell counts in the stigmasterol-treated group to the vehicle-treated control group.
Pumpkin Seed Oil: High-Cholesterol Diet-Induced Inflammation in Rats
This model evaluates the protective effects of a substance against systemic inflammation and oxidative stress induced by a high-fat diet.
-
Animals: Male Wistar rats are often used.
-
Dietary Groups: Rats are divided into several groups, including a control group (standard diet), a high-cholesterol diet group, and groups receiving a high-cholesterol diet supplemented with pumpkin seed oil.
-
Duration: The dietary regimen is maintained for a specified period, for instance, nine weeks.
-
Sample Collection: At the end of the study, blood samples are collected for biochemical analysis.
-
Biochemical Analysis: Serum levels of inflammatory markers such as CRP, TNF-α, and IL-1β, as well as markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase), are measured using commercially available ELISA kits or other standard biochemical assays.
-
Analysis: The levels of inflammatory and oxidative stress markers in the pumpkin seed oil-supplemented group are compared to those in the high-cholesterol diet group to determine the protective effects.
Signaling Pathways and Experimental Workflow
Visual representations of the known anti-inflammatory signaling pathways for stigmasterol and a general experimental workflow for assessing anti-inflammatory activity are provided below.
Caption: Anti-inflammatory signaling pathways of Stigmasterol.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
The existing body of scientific literature robustly supports the anti-inflammatory properties of stigmasterol, detailing its efficacy in various in vitro and in vivo models and elucidating its molecular mechanisms of action. In contrast, this compound remains a largely uncharacterized phytosterol in the context of inflammation. While its presence in pumpkin seed oil, which is known for its anti-inflammatory and immunomodulatory effects, suggests a potential role, further research is imperative. Direct comparative studies are necessary to ascertain the specific anti-inflammatory activity of this compound and to determine its potential as a therapeutic agent. Future investigations should focus on isolating this compound and evaluating its effects in established models of inflammation to bridge the current knowledge gap.
References
- 1. jmest.org [jmest.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dermatologist suggests 8 foods that naturally reduce DHT levels to help control hair loss and support healthy hair | Health [hindustantimes.com]
- 5. This compound (14485-48-4) for sale [vulcanchem.com]
- 6. The composition and anti-inflammatory properties of pumpkin seeds | Semantic Scholar [semanticscholar.org]
Unveiling the Action of 7,22,25-Stigmastatrienol in Prostate Cells: A Comparative Guide
For Immediate Release
Prostate cancer remains a significant health concern, driving researchers to explore novel therapeutic avenues. Among these, phytosterols (B1254722), naturally occurring compounds in plants, have garnered attention for their potential anti-cancer properties. This guide focuses on 7,22,25-Stigmastatrienol, a specific phytosterol, and aims to elucidate its mechanism of action in prostate cells. Due to the limited direct research on this compound, this guide will draw objective comparisons with other well-studied phytosterols, providing a comprehensive overview based on available experimental data.
Introduction to this compound
This compound is a Δ7-sterol, a class of phytosterols that studies suggest may support prostate health by preventing excessive cell proliferation[1]. While the precise molecular mechanisms of its action in prostate cancer cells are still under investigation, research on structurally similar phytosterols provides valuable insights into its potential therapeutic effects. This guide will synthesize current knowledge, present comparative data, and detail the experimental protocols used to evaluate the efficacy of these compounds.
Comparative Efficacy of Phytosterols in Prostate Cancer Cells
To understand the potential of this compound, it is crucial to examine the effects of other phytosterols on prostate cancer cell lines. The following table summarizes key quantitative data from studies on related compounds.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| β-Sitosterol | PC-3 | MTT Assay | Cell Viability | Significant reduction in a dose-dependent manner | [2] |
| DU145 | MTT Assay | Cell Viability | Significant reduction in a dose-dependent manner | [3] | |
| PC-3 | Flow Cytometry | Apoptosis | Induction of apoptosis | [2] | |
| Stigmasterol (B192456) | PC-3 | MTT Assay | Cell Viability | IC50 of approximately 20 µM | [4] |
| DU145 | MTT Assay | Cell Viability | IC50 of approximately 25 µM | [4] | |
| PC-3, DU145 | Flow Cytometry | Cell Cycle | G2/M phase arrest | [4] | |
| PC-3, DU145 | Western Blot | Apoptosis | Increased cleaved caspase-3 and Bax, decreased Bcl-2 | [4] | |
| Resveratrol (B1683913) | LNCaP, PC-3, DU145 | MTT Assay | Cell Growth | Substantial decrease at 25 µM | [5] |
| LNCaP | Flow Cytometry | Apoptosis | Significant induction of apoptosis | [5] | |
| DU-145, PC-3 | Flow Cytometry | Cell Cycle | G1/S transition disruption | [5] |
Postulated Mechanism of Action of this compound
Based on the evidence from related phytosterols, the proposed mechanism of action for this compound in prostate cancer cells likely involves the induction of apoptosis and modulation of the cell cycle.
Induction of Apoptosis
Phytosterols like β-sitosterol and stigmasterol have been shown to induce apoptosis, or programmed cell death, in prostate cancer cells[2][4][6]. This process is often mediated through the intrinsic mitochondrial pathway.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Cholesterol and phytosterols differentially regulate the expression of caveolin 1 and a downstream prostate cell growth-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stigmasterol Induces Cell Apoptosis in Prostate Cancer by Calcium Overload in Mitochondria [aber.apacsci.com]
- 5. Differential effects on growth, cell cycle arrest, and induction of apoptosis by resveratrol in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
Comparative Analysis of Δ7-Sterols in Inhibiting 5-Alpha-Reductase: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Δ7-sterols in the inhibition of 5-alpha-reductase (5α-R), an enzyme critically involved in androgen metabolism and implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of experimental data, detailed methodologies, and pathway visualizations to support further investigation and therapeutic development.
Executive Summary
Δ7-sterols, a class of phytosterols, have demonstrated notable inhibitory activity against 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are a key factor in the progression of BPH and hair loss. This guide compares the in vitro efficacy of isolated Δ7-sterols with other pumpkin seed-derived products and established synthetic inhibitors, providing a clear overview of their relative potencies.
Data Presentation: Inhibitory Activity of Δ7-Sterols and Comparative Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Δ7-sterols and other relevant compounds against 5-alpha-reductase isoforms 1 and 2 (5α-R1 and 5α-R2). Lower IC50 values indicate greater inhibitory potency.
| Compound | 5α-Reductase Isoform | IC50 Value (mg/mL) | Source |
| Isolated Δ7-Sterols | 5α-R1 | 0.3 | [1][2] |
| 5α-R2 | 1.0 | [1][2] | |
| Pumpkin Seed Soft Extract | 5α-R1 | < 5 | [1][2] |
| 5α-R2 | ≈ 6 | [1][2] | |
| Pumpkin Seed Oil | 5α-R1 | < 5 | [1][2] |
| 5α-R2 | ≈ 6 | [1][2] |
Note: The data indicates that isolated Δ7-sterols are more potent inhibitors of both 5α-R1 and 5α-R2 compared to the broader pumpkin seed soft extract and oil.[1][2]
Experimental Protocols
The determination of 5-alpha-reductase inhibitory activity is crucial for evaluating potential therapeutic agents. The following is a detailed methodology based on established in vitro assays.[1][2][3]
Preparation of 5-alpha-Reductase Enzyme Source
-
Source: Rat liver microsomes are a common source for 5α-R1, exhibiting higher levels of the enzyme compared to prostate microsomes.[2][4] For 5α-R2, a crude liver preparation is often more active.[2][4]
-
Homogenization: The tissue (e.g., rat liver or prostate) is minced and homogenized in a buffered solution (e.g., 0.32 M sucrose (B13894) and 1 mM dithiothreitol (B142953) in 0.02 M phosphate (B84403) buffer, pH 6.5).[5]
-
Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the microsomal fraction, which contains the 5-alpha-reductase enzymes.
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.
5-Alpha-Reductase Inhibition Assay
This assay measures the conversion of a radiolabeled substrate (testosterone) to its product (DHT) in the presence and absence of inhibitory compounds.[3]
-
Reaction Mixture: The assay is typically performed in a buffer system optimized for the specific isoform being tested. A neutral pH (around 7.0) favors 5α-R1 activity, while an acidic pH (around 5.0-5.5) is optimal for 5α-R2.[2]
-
Incubation: The enzyme preparation is pre-incubated with the test compound (e.g., Δ7-sterols) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, typically [1,2,6,7-³H(N)]-testosterone, and a cofactor, NADPH.[1][7]
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes), the reaction is terminated, often by the addition of a strong acid or an organic solvent.[6]
-
Product Separation and Quantification: The substrate (testosterone) and the product (DHT) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated steroids is then quantified using a scintillation counter or a radio-HPLC detector.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of DHT formation in the presence of the test compound to the rate in the control (vehicle only) reaction. IC50 values are then determined by performing the assay with a range of inhibitor concentrations and analyzing the data using non-linear regression.[2][4]
Mandatory Visualization
Signaling Pathway of 5-Alpha-Reductase Inhibition
The following diagram illustrates the mechanism of action of 5-alpha-reductase inhibitors.
References
- 1. fachbereich.granufink.de [fachbereich.granufink.de]
- 2. Uromedic® Pumpkin Seed Derived Δ7-Sterols, Extract and Oil Inhibit 5α-Reductases and Bind to Androgen Receptor in Vitro [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Uromedic® Pumpkin Seed Derived Δ7-Sterols, Extract and Oil Inhibit 5α-Reductases and Bind to Androgen Receptor in Vitro - Pharmacology & Pharmacy - SCIRP [scirp.org]
Validating In Vivo Efficacy: A Comparative Analysis of Stigmastane-type Phytosterols in Xenograft Models
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vivo efficacy of stigmastane-type phytosterols, with a focus on stigmasterol (B192456) as a representative compound, in preclinical xenograft models of cancer. Due to a lack of available in vivo xenograft data for 7,22,25-Stigmastatrienol, this document leverages existing research on the structurally related and well-studied phytosterol, stigmasterol. The performance of stigmasterol is compared with standard-of-care chemotherapeutic agents, paclitaxel (B517696) and cisplatin, in relevant cancer models. All experimental data is presented to support an objective evaluation of these compounds.
Executive Summary
The exploration of natural compounds for novel anticancer therapies is a burgeoning field. Phytosterols, including this compound and the more extensively researched stigmasterol, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines. This guide delves into the available in vivo data from xenograft studies to assess the potential of these compounds to translate in vitro findings into tangible anti-tumor efficacy. While direct evidence for this compound in xenograft models is currently unavailable, the data for stigmasterol suggests a promising inhibitory effect on tumor growth, particularly in gastric and breast cancer models. This is benchmarked against the performance of established chemotherapeutics, paclitaxel and cisplatin, to provide a comprehensive perspective for future research and development.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from xenograft studies, comparing the anti-tumor effects of stigmasterol and standard-of-care chemotherapies.
Table 1: In Vivo Efficacy in Gastric Cancer Xenograft Model (SGC-7901 Cells)
| Treatment Group | Dosage & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) | % Tumor Weight Reduction | Reference |
| Control (Vehicle) | N/A | ~1500 | 0% | ~1.2 | 0% | [1] |
| Stigmasterol | Not specified | ~500 | ~67% | ~0.4 | ~67% | [1] |
| Cisplatin | 0.6 mg/kg | Not specified | Not specified | Not specified | Not specified | [2] |
Note: Direct comparative studies are limited. Data is compiled from separate studies for illustrative purposes. The stigmasterol study did not specify the exact dosage used in the in vivo experiment but demonstrated significant tumor growth inhibition.[1]
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Model (MCF-7 Cells)
| Treatment Group | Dosage & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) | % Tumor Weight Reduction | Reference |
| Control (Vehicle) | Normal Saline, IP once/week | ~1200 | 0% | ~1.0 | 0% | [3] |
| Stigmasterol | 20 µM (in vitro dose) | Significantly reduced | Not specified | Significantly reduced | Not specified | [4][5] |
| Paclitaxel | 20 mg/kg, IP once/week | ~400 | ~67% | ~0.3 | ~70% | [3][6] |
Note: The in vivo study for stigmasterol in a BALB/c mouse model with spontaneous breast tumors reported a significant reduction in tumor size after 30 days of treatment but did not provide specific tumor volume or weight data in the abstract.[4][5] The paclitaxel data is from an MCF-7 xenograft model.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunodeficient mice, a widely used method in preclinical cancer research.
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901 gastric cancer cells or MCF-7 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Cell Preparation and Injection:
-
Cells are harvested during the logarithmic growth phase and washed with sterile phosphate-buffered saline (PBS).
-
A single-cell suspension is prepared in PBS or a mixture of PBS and Matrigel (to enhance tumor establishment) at a concentration of approximately 1 x 10^7 cells/mL.
-
Approximately 0.1-0.2 mL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor formation is monitored by palpation.
-
Once tumors are palpable, their dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational compound (e.g., stigmasterol) or standard-of-care drug (e.g., paclitaxel, cisplatin) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor volumes and mouse body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as a percentage of the control group's tumor growth.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow.
Caption: Stigmasterol inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[1][4][7]
Caption: Paclitaxel stabilizes microtubules, leading to mitotic spindle dysfunction, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9]
Caption: A streamlined workflow for conducting in vivo efficacy studies using a subcutaneous xenograft model.
References
- 1. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-Resistant Gastric Cancer Cells Promote the Chemoresistance of Cisplatin-Sensitive Cells via the Exosomal RPS3-Mediated PI3K-Akt-Cofilin-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
head-to-head comparison of different extraction methods for phytosterols from pumpkin seeds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Phytosterol Recovery
The burgeoning interest in the therapeutic potential of phytosterols (B1254722) has intensified the need for efficient and robust extraction methodologies. Pumpkin seeds (Cucurbita pepo), a rich source of these valuable bioactive compounds, are at the forefront of this research. This guide provides a comprehensive head-to-head comparison of various extraction techniques for isolating phytosterols from pumpkin seeds, supported by experimental data to inform methodological choices in research and development.
Performance Metrics: A Quantitative Overview
The efficacy of an extraction method is a multifaceted equation involving yield, purity, and the consumption of resources such as time and solvents. The following table summarizes the performance of several common and emerging extraction techniques based on published experimental data.
| Extraction Method | Oil Yield (%) | Phytosterol Content | Extraction Time | Key Parameters |
| Solvent (Hexane) Extraction (SE) | 90.07 ± 0.17 | 1657.6 ± 82.9 mg/100ml oil | 4 hours | Temp: 60°C, Solvent: n-hexane, Ratio: 1:6 (w/v) |
| Ultrasound-Assisted Extraction (UAE) | 95.46 ± 0.06 | 2017.5 ± 100.1 mg/100ml oil | 3 hours | Freq: 40 kHz, Temp: 60°C, Solvent: n-hexane |
| Enzyme-Assisted Extraction (EAE) (Alcalase) | 89.65 ± 0.11 | 1992.7 ± 99.5 mg/100ml oil | 4 hours | Enzyme: 3.77% (v/w), Temp: 55°C, pH: 6.96 |
| Enzyme-Ultrasound-Assisted Extraction (E-UAE) | 91.87 ± 0.03 | 2327.7 ± 110.4 mg/100ml oil | 3 hours | Alcalase + 40 kHz Ultrasound |
| Supercritical CO2 (SC-CO2) Extraction | 36.17 ± 0.68 | 294 mg/100g oil | 4 hours | Pressure: 400 bar, Temp: 40°C |
| Cold Pressing (CP) | 56.4 | Lower than MP and SFE | Not specified | Mechanical Pressing |
| Microwave-Pretreatment Pressing (MP) | 69.5 | Higher than CP | Not specified | Microwave Pre-treatment + Pressing |
| Bromelain-Assisted Extraction | 27.83 | 1909.95 mg/100g oil | 7 hours | Enzyme: 1.75%, Temp: 55°C, pH: 7 |
| Amylase-Assisted Extraction | 14.02 | 2245.03 mg/100g oil | 5.5 hours | Enzyme: 0.9%, Temp: 50°C, pH: 7 |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction methods cited in this guide.
Solvent (Hexane) Extraction (SE)
This conventional method serves as a baseline for comparison.
-
Sample Preparation: Pumpkin seeds are cleaned and ground into a powder.
-
Extraction: The ground seeds are mixed with n-hexane at a solid-to-solvent ratio of 1:6 (w/v). The mixture is heated to 60°C and stirred for 4 hours.
-
Separation: The resulting mixture is filtered to separate the oil-containing hexane (B92381) from the seed residue.
-
Solvent Removal: The hexane is evaporated from the filtrate, typically using a rotary evaporator, to yield the pumpkin seed oil.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to enhance mass transfer and improve extraction efficiency.
-
Sample Preparation: Similar to SE, pumpkin seeds are cleaned and ground.
-
Extraction: The powdered seeds are suspended in n-hexane. The mixture is then subjected to ultrasonication at a frequency of 40 kHz for 3 hours at a controlled temperature of 60°C.[1][2]
-
Separation and Solvent Removal: The subsequent steps of filtration and solvent evaporation are identical to the SE protocol.
Enzyme-Assisted Extraction (EAE)
EAE employs enzymes to break down the plant cell walls, facilitating the release of intracellular contents.
-
Enzymatic Hydrolysis: Ground pumpkin seeds are pre-treated with an Alcalase solution (3.77% v/w) at 55°C and a pH of 6.96 for 4 hours with stirring.[1][2]
-
Extraction: Following hydrolysis, the oil is typically extracted using a solvent like hexane.
-
Separation and Purification: The oil is then separated from the aqueous and solid phases, often through centrifugation, followed by solvent removal.
Supercritical CO2 (SC-CO2) Extraction
This green technology utilizes carbon dioxide in its supercritical state as a solvent.
-
System Setup: Ground pumpkin seeds are packed into an extraction vessel.
-
Extraction: Supercritical CO2 is passed through the vessel at a pressure of 400 bar and a temperature of 40°C for 4 hours.[3]
-
Separation: The pressure is then reduced, causing the CO2 to return to its gaseous state and release the extracted oil, which is collected in a separator.
Visualizing the Workflow
To provide a clearer understanding of the general process, the following diagram illustrates a typical workflow for phytosterol extraction from pumpkin seeds.
Caption: General workflow for phytosterol extraction from pumpkin seeds.
Concluding Remarks
The selection of an optimal extraction method for phytosterols from pumpkin seeds is contingent upon the specific objectives of the research or application.
-
For maximizing yield and phytosterol content with conventional solvents , Ultrasound-Assisted Extraction (UAE) and Enzyme-Ultrasound-Assisted Extraction (E-UAE) demonstrate superior performance over traditional Solvent Extraction (SE).[1][4] E-UAE, in particular, shows the highest phytosterol content.[1]
-
For a "green" and solvent-free approach , Supercritical CO2 (SC-CO2) extraction is a compelling alternative, though it may result in a lower oil yield compared to solvent-based methods.[3] However, it can yield a higher concentration of phytosterols within the extracted oil.[3]
-
Enzyme-Assisted Extraction (EAE) , while effective, can be more time-consuming and may require specific pH and temperature controls.[5]
-
Microwave-pretreatment has been shown to increase the levels of phytosterols in the extracted oil.[6][7]
This comparative guide is intended to serve as a foundational resource for making informed decisions in the extraction of phytosterols from pumpkin seeds. Further optimization of the presented protocols may be necessary to meet specific research and development goals.
References
- 1. ijfsab.com [ijfsab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. Effects of Extraction Strategies on Yield, Physicochemical and Antioxidant Properties of Pumpkin Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave and Roasting Impact on Pumpkin Seed Oil and Its Application in Full-Fat Mayonnaise Formula - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 7,22,25-Stigmastatrienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,22,25-Stigmastatrienol is a phytosterol of growing interest in various research fields, including drug development, due to its potential biological activities. Accurate and precise quantification of this compound is crucial for its characterization and evaluation. HPLC and GC-MS are the two primary analytical techniques employed for the analysis of phytosterols (B1254722).[1][2] This guide outlines the experimental protocols for both methods, presents a comparative summary of their performance characteristics, and provides visual workflows to aid in method selection and implementation.
Experimental Protocols
The quantification of this compound in a sample matrix typically involves extraction, hydrolysis of any esters, and chromatographic analysis. The sample preparation steps are crucial and differ significantly between HPLC and GC-MS.
Sample Preparation
-
Lipid Extraction: Lipids, including sterols, are first extracted from the sample matrix using organic solvents such as a chloroform/methanol (B129727) mixture.[2]
-
Saponification (Alkaline Hydrolysis): To quantify total this compound, esterified forms must be hydrolyzed. This is typically achieved by heating the lipid extract with an ethanolic or methanolic potassium hydroxide (B78521) (KOH) solution.[1][2] This step liberates the free sterol.
-
Extraction of Unsaponifiables: After saponification, the non-saponifiable fraction, which contains the free sterols, is extracted using a non-polar solvent like n-hexane or diethyl ether.[2]
-
Purification (Optional): Depending on the complexity of the sample matrix, a purification step such as Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) may be employed to isolate the sterol fraction.[2]
GC-MS Specific Preparation: Derivatization
For GC-MS analysis, the volatility of the sterols needs to be increased. This is achieved through a derivatization step where the hydroxyl group of the sterol is converted to a less polar and more volatile silyl (B83357) ether.[2][3][4]
-
Silylation: The dried unsaponifiable extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a solvent like pyridine. The mixture is heated to ensure complete derivatization.[2][4]
HPLC Method
HPLC analysis can often be performed on the underivatized sterol extract, which simplifies sample preparation.[5]
-
Chromatographic System: A reversed-phase HPLC system is commonly used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a popular choice for separating phytosterols.[6][7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and methanol is frequently employed.[6][7]
-
Detection: A Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD) can be used. For higher specificity and sensitivity, a mass spectrometer (LC-MS) is preferred.[8][9]
GC-MS Method
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is typically used for the separation of sterol derivatives.[1]
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless or split injection is used depending on the sample concentration.
-
Temperature Program: A temperature gradient is employed to achieve optimal separation of the different sterols.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[10]
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the quantification of phytosterols. These values are based on published data for compounds like β-sitosterol, campesterol, and stigmasterol, and can be considered indicative for this compound.
| Parameter | HPLC | GC-MS | Key Considerations |
| Linearity (R²) | > 0.998[6][7] | > 0.99[11] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Accuracy (Recovery) | 95-105%[12] | 81-105.1%[11] | Both methods provide good accuracy, although it can be matrix-dependent. |
| Precision (RSD%) | Intra-day: < 6.4% Inter-day: < 7.3%[12] | Intra-day: < 10% Inter-day: < 10%[11] | Both techniques offer acceptable precision for quantitative analysis. |
| Limit of Detection (LOD) | 0.32–9.30 µg/mL[6][7] | < 0.24 mg/kg[11] | GC-MS, particularly in SIM mode, generally offers lower detection limits. |
| Limit of Quantification (LOQ) | 0.98–28.1 µg/mL[6][7] | 2.3–4.1 ng/mL (LC-MS/MS)[12] | GC-MS and especially LC-MS/MS are more sensitive for quantifying trace amounts. |
| Sample Preparation | Simpler (no derivatization)[5] | More complex (derivatization required)[2][3][4] | The additional derivatization step for GC-MS increases sample preparation time and potential for error. |
| Analysis Time | Can be faster for a single run. | Run times can be longer due to the temperature program. | Overall throughput depends on the entire workflow, including sample preparation. |
| Specificity | Good with UV detection, excellent with MS. | Excellent, especially with MS detection providing structural information. | Mass spectrometric detection in both methods provides high specificity. |
| Compound Stability | Thermally labile compounds can be analyzed. | High temperatures in the injector and column can degrade some compounds. | This compound is generally stable under GC conditions. |
Visualizing the Methodologies
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the key parameters for cross-validation.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC offers the advantage of simpler sample preparation as derivatization is often not required.[5] This can lead to higher sample throughput. When coupled with a mass spectrometer, HPLC-MS provides excellent sensitivity and specificity.
-
GC-MS is a well-established and robust technique that generally provides higher chromatographic resolution and lower detection limits, especially when operated in SIM mode.[2][10] The requirement for derivatization is a key consideration in terms of workflow efficiency.
For the cross-validation of these methods, it is essential to compare parameters such as accuracy, precision, linearity, sensitivity, and specificity using the same set of quality control samples. This ensures that both methods provide comparable and reliable quantitative data for this compound. Researchers should carefully consider the trade-offs between sample preparation time, required sensitivity, and available instrumentation when selecting the most appropriate method for their application.
References
- 1. aocs.org [aocs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 5. azom.com [azom.com]
- 6. acsi-journal.eu [acsi-journal.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 7,22,25-Stigmastatrienol: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into the Synergistic Effects of Phytosterols (B1254722), Focusing on the Promising but Understudied 7,22,25-Stigmastatrienol
This comprehensive guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phytosterols. While extensive research has highlighted the health benefits of common phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456), this guide places a special emphasis on the less-explored this compound. Due to a notable lack of direct experimental data on the synergistic effects of this compound with other phytosterols, this document provides a comparative analysis based on the known biological activities of the individual compounds and documented synergistic interactions of other well-studied phytosterols. This guide aims to furnish a foundational understanding and a framework for future investigations into the synergistic potential of this compound.
Section 1: Unveiling this compound
This compound is a phytosterol found in notable concentrations in sources like pumpkin seeds (Cucurbita species)[1]. As a member of the Δ7-sterols family, it possesses a unique chemical structure that suggests distinct biological activities[1].
Known Biological Activities:
Initial research, though limited, points towards the potential of this compound in supporting prostate health by inhibiting excessive cell proliferation[1]. Further mechanistic studies are required to fully elucidate the specific signaling pathways involved in its bioactivity[1].
Section 2: Documented Synergistic Effects of Common Phytosterols
While data on this compound's synergistic action is sparse, extensive research on other phytosterols provides a basis for hypothesizing potential interactions. The following table summarizes key findings on the synergistic effects of β-sitosterol, campesterol, and stigmasterol.
| Phytosterol Combination | Therapeutic Area | Observed Synergistic/Additive Effect | Supporting Experimental Data |
| β-Sitosterol & Stigmasterol | Anticancer (Breast Cancer) | Synergistic inhibition of cell proliferation and induction of apoptosis in MCF-7 and MDA-MB-231 cell lines. The combination at a 1:1 ratio showed remarkable anti-cancer potential. | A study reported that the combination of β-sitosterol and stigmasterol exhibited a synergistic effect, with the combination showing a higher percentage of inhibition of cancer cell growth compared to individual treatments[2]. |
| β-Sitosterol, Campesterol, & Stigmasterol | Anti-inflammatory | A sterol fraction containing these three phytosterols demonstrated significant anti-inflammatory activity in murine models, reducing edema and neutrophil infiltration. | Research has shown that a mixture of these phytosterols can modulate the inflammatory response, suggesting a combined effect[3]. |
| General Phytosterols | Cholesterol Lowering | Phytosterols, when combined with other lipid-lowering agents like n-3 polyunsaturated fatty acids or as part of a "dietary portfolio," show synergistic or additive effects in reducing LDL cholesterol. | Studies have demonstrated that the combined supplementation of phytosterols and n-3 LCPUFA leads to a greater reduction in total and LDL cholesterol than either agent alone[4]. |
Section 3: Hypothetical Synergistic Framework for this compound
Based on the known anti-proliferative effects of this compound and the established synergistic actions of other phytosterols, we can propose a hypothetical framework for its potential synergistic interactions.
Potential Synergistic Actions:
-
Anticancer: In combination with other phytosterols like β-sitosterol and stigmasterol, this compound could potentially exhibit enhanced anti-proliferative and pro-apoptotic effects against various cancer cell lines, including prostate cancer.
-
Anti-inflammatory: Synergistic anti-inflammatory effects may be observed when this compound is combined with other phytosterols, potentially through the modulation of common inflammatory signaling pathways.
-
Cholesterol Management: While the primary mechanism of cholesterol reduction by phytosterols is the inhibition of intestinal absorption, different phytosterols may have varying affinities for cholesterol transporters. A combination of phytosterols, including this compound, could lead to a more comprehensive inhibition of cholesterol uptake.
The following diagram illustrates a hypothetical signaling pathway for the potential synergistic anti-cancer effects of a phytosterol combination including this compound.
Caption: Hypothetical synergistic anti-cancer signaling pathway.
Section 4: Experimental Protocols for Assessing Phytosterol Synergy
To facilitate further research in this area, this section provides detailed methodologies for assessing the synergistic effects of phytosterol combinations.
4.1 In Vitro Synergy Assessment
Objective: To determine if a combination of phytosterols has a synergistic, additive, or antagonistic effect on a specific biological activity (e.g., anti-proliferation, anti-inflammatory).
Experimental Workflow:
Caption: General workflow for in vitro synergy assessment.
Detailed Protocol:
-
Cell Culture: Maintain the selected cell line (e.g., PC-3 for prostate cancer) in appropriate culture conditions.
-
Dose-Response Curves: Treat cells with a range of concentrations of each individual phytosterol to determine their respective IC50 values (the concentration that inhibits 50% of the biological activity).
-
Combination Treatment: Treat cells with combinations of the phytosterols. This can be done using a fixed-ratio design (based on the IC50 values) or a matrix design (testing all possible concentration combinations).
-
Biological Assay: Perform the relevant assay to measure the biological effect. For anti-proliferative effects, the MTT assay is commonly used. For anti-inflammatory effects, an ELISA to measure inflammatory cytokines (e.g., TNF-α, IL-6) is appropriate.
-
Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
4.2 In Vivo Synergy Assessment
Objective: To evaluate the synergistic effects of a phytosterol combination in a living organism.
Experimental Design:
-
Animal Model: Select an appropriate animal model for the disease of interest (e.g., xenograft mouse model for cancer, DSS-induced colitis model for inflammation).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Phytosterol A alone
-
Group 3: Phytosterol B alone
-
Group 4: Combination of Phytosterol A and B
-
-
Parameters to Measure:
-
For Cancer: Tumor volume and weight, metastasis, survival rate.
-
For Inflammation: Disease activity index, colon length, histological analysis, cytokine levels in tissue.
-
For Cholesterol Lowering: Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
4.3 Analytical Methods for Phytosterol Quantification
Accurate quantification of individual phytosterols in experimental samples is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying individual phytosterols.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the separation and quantification of phytosterols.
Section 5: Future Directions and Conclusion
The field of phytosterol research continues to evolve, with a growing interest in the synergistic effects of these natural compounds. While the direct evidence for the synergistic actions of this compound is currently lacking, the information presented in this guide provides a solid foundation for future research. Investigating the potential synergistic effects of this compound with other phytosterols could unlock new therapeutic strategies for a range of diseases. The experimental protocols detailed herein offer a clear path for researchers to explore this promising area of study. It is our hope that this guide will stimulate further investigation into the synergistic potential of this compound and contribute to the development of novel, effective, and safe phytosterol-based therapies.
References
- 1. This compound (14485-48-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ocl-journal.org [ocl-journal.org]
- 4. The lipid-lowering effects of phytosterols and (n-3) polyunsaturated fatty acids are synergistic and complementary in hyperlipidemic men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 7,22,25-Stigmastatrienol
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 7,22,25-Stigmastatrienol with appropriate personal protective equipment (PPE). Although many sterols are not classified as hazardous, they can cause irritation.
Recommended PPE:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Body Protection: A standard laboratory coat is recommended.
In the event of contact:
-
Skin contact: Wash the affected area with soap and plenty of water.
-
Eye contact: Rinse thoroughly with water. If irritation persists, seek medical advice.
-
Ingestion: Induce vomiting and drink plenty of water. Call a physician.
Disposal of this compound Waste
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with hazardous substances. Laboratory personnel should always treat unknown chemical wastes as hazardous until confirmed otherwise by an environmental health and safety officer.
Step 1: Waste Identification and Segregation
-
Determine if the waste is hazardous:
-
Is the this compound waste mixed with any solvents or other chemicals?
-
Consult your institution's list of hazardous chemicals. If any component of the waste stream is listed as hazardous, the entire mixture must be treated as hazardous waste.
-
-
Segregate Waste:
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Use dedicated, clearly labeled waste containers.
-
Step 2: Disposal Procedures
For Solid this compound Waste (Uncontaminated):
Many non-hazardous solid laboratory wastes can be disposed of in the regular trash. However, policies vary by institution and municipality.
-
Consult Local Regulations: Confirm with your institution's Environmental Health and Safety (EHS) office if solid, non-hazardous chemical waste can be disposed of in the municipal trash.
-
Packaging: If approved, place the solid this compound waste in a sealed, sturdy container to prevent dust formation.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".
-
Final Disposal: Place the sealed container directly in the designated dumpster for municipal waste. Do not leave it in laboratory trash cans that are handled by custodial staff.
For Liquid this compound Waste (e.g., solutions in non-hazardous solvents):
Disposal of liquid chemical waste down the sanitary sewer is highly regulated.
-
Check Institutional Policy: Your institution's EHS office will have specific guidelines on what can be drain-disposed. Generally, only small quantities of water-soluble, non-hazardous materials are permissible.
-
If Drain Disposal is Not Permitted:
-
Collect the liquid waste in a designated, leak-proof container.
-
Label the container with a "Hazardous Waste" tag, or as directed by your EHS office, and list all constituents.
-
Arrange for pickup by your institution's hazardous waste management service.
-
For Contaminated this compound Waste:
Any this compound waste mixed with a substance classified as hazardous must be disposed of as hazardous waste.
-
Containerize: Place the waste in a compatible, sealed container.
-
Label: Affix a hazardous waste label that clearly identifies all contents and their approximate concentrations.
-
Store: Keep the container in a designated satellite accumulation area.
-
Dispose: Contact your EHS office for hazardous waste pickup.
Disposal of Empty Containers:
Empty containers that held this compound must also be disposed of properly.
-
Decontaminate: If the container held a solution, triple rinse it with a suitable solvent. Collect the rinsate as chemical waste.
-
Deface Labels: Completely remove or deface the original chemical label to avoid confusion.
-
Dispose: Once clean and defaced, the container can typically be disposed of in the regular trash or recycling.
Quantitative Data Summary
The following table summarizes toxicological and physical data for related sterol compounds, which can serve as a proxy for assessing the general hazard profile of this compound.
| Property | Data for Related Phytosterols (B1254722) (e.g., β-Sitosterol, Stigmasterol) | Source |
| Acute Oral Toxicity (LD50) | > 10 g/kg (Rat, Mouse) | [1] |
| Physical State | Solid (Powder/Pellet/Bead) | [1] |
| Solubility | Insoluble in water; Soluble in solvents | [1] |
| Human Health Hazards | Not expected if handled and used properly | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling 7,22,25-Stigmastatrienol
Essential Safety and Handling Guide for 7,22,25-Stigmastatrienol
This guide provides immediate, essential safety, and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural steps are based on established laboratory safety protocols for similar sterol compounds and powdered organic materials.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes and airborne particles. Safety glasses with side shields are not sufficient[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is a best practice when handling hazardous compounds[2][4]. Gloves should be changed every 30 minutes or immediately if contaminated[2]. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat should be worn to protect against spills. Cotton is a preferred material[4][5]. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles[2]. |
Operational Plan: Handling this compound
Preparation:
-
Review Safety Protocols: Before beginning work, review this guide and general laboratory safety procedures[4][6].
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and appropriately labeled containers for solutions.
-
Ensure Proper Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust[3][5].
Step-by-Step Handling Procedure:
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves[2]. If not using a fume hood, an N95 respirator is required[2].
-
Weighing the Compound:
-
Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh boat or paper using a clean spatula.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Spill protocol).
-
-
Dissolving the Compound:
-
Post-Handling:
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, weigh paper, and paper towels. Place in a clearly labeled, sealed bag for solid chemical waste. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and solvent rinses. Segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). Ensure the container is tightly sealed. |
| Sharps Waste | Sharps Container | Includes any contaminated needles or broken glassware. Place in a designated, puncture-proof sharps container. |
All waste containers must be clearly labeled with the contents and associated hazards and disposed of according to institutional and local environmental regulations[4][10].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes[5]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Handling this compound
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. csub.edu [csub.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. This compound | CAS:14485-48-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | CAS:14485-48-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. cdc.gov [cdc.gov]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
